molecular formula C15H13NO3 B2418948 4-[(Phenylacetyl)amino]benzoic acid CAS No. 73548-12-6

4-[(Phenylacetyl)amino]benzoic acid

カタログ番号: B2418948
CAS番号: 73548-12-6
分子量: 255.273
InChIキー: VNHSSBYXYMABJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(Phenylacetyl)amino]benzoic acid (CAS 73548-12-6) is a derivative of para-aminobenzoic acid (PABA), a key building block in pharmaceutical research and development . With a molecular formula of C 15 H 13 NO 3 and a molecular weight of 255.27 g/mol, this compound is characterized by its substitution pattern where a phenylacetyl group is linked to the amino group of PABA . As a PABA analog, this compound is of significant interest in medicinal chemistry. PABA derivatives are extensively investigated for a wide spectrum of biological activities, serving as core structures in the synthesis of potential therapeutic agents . Research into similar compounds has indicated potential value in developing antimicrobial agents, given the known antibacterial activity of PABA and its synergistic effects with certain antibiotics . Furthermore, the PABA scaffold is found in molecules studied for anti-Alzheimer's properties, particularly as acetylcholinesterase (AChE) inhibitors, and is a component of classical antifolates like methotrexate, which have applications in cancer research . The structural versatility of PABA, allowing for substitutions at both the amino and carboxyl groups, makes derivatives like 4-[(Phenylacetyl)amino]benzoic acid valuable for creating novel molecules with potential drug-like effects . This product is intended for research and further manufacturing use only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care. Safety data indicates it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSSBYXYMABJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-[(Phenylacetyl)amino]benzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Phenylacetyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), is a molecule of interest in medicinal chemistry and drug development. Its structure combines the functionalities of both PABA, a key intermediate in the folate synthesis pathway of many organisms, and phenylacetic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications of this compound, grounded in established scientific principles.

Molecular Structure and Identification

4-[(Phenylacetyl)amino]benzoic acid is characterized by a central benzene ring substituted with a carboxylic acid group and an amide linkage at the para position. The amide nitrogen is further substituted with a phenylacetyl group.

Chemical Structure:

Caption: Chemical structure of 4-[(Phenylacetyl)amino]benzoic acid.

Key Identifiers:

IdentifierValue
IUPAC Name 4-(2-phenylacetamido)benzoic acid
CAS Number 73548-12-6[1]
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4-[(Phenylacetyl)amino]benzoic acid are not widely available in the literature. However, based on its structure and the properties of its constituent parts (4-aminobenzoic acid and phenylacetic acid), the following characteristics can be anticipated:

PropertyPredicted Value/InformationJustification
Appearance White to off-white crystalline solid.Similar to its precursors, 4-aminobenzoic acid and phenylacetic acid.
Melting Point Expected to be a relatively high melting solid.The presence of hydrogen bonding (carboxylic acid and amide groups) and aromatic stacking will contribute to a stable crystal lattice. For comparison, 4-aminobenzoic acid has a melting point of 187-189 °C[2].
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The carboxylic acid and amide groups can participate in hydrogen bonding with water, but the two phenyl rings introduce significant nonpolar character.
pKa Two pKa values are expected: one for the carboxylic acid group (around 4-5) and a much higher one for the protonated amide.The carboxylic acid pKa will be similar to that of benzoic acid. The amide nitrogen is significantly less basic than an amine due to resonance with the carbonyl group.

Synthesis of 4-[(Phenylacetyl)amino]benzoic Acid

The most direct and common method for the synthesis of 4-[(Phenylacetyl)amino]benzoic acid is the acylation of 4-aminobenzoic acid with phenylacetyl chloride. This is a standard Schotten-Baumann reaction, where the nucleophilic amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of phenylacetyl chloride.

Synthesis_Workflow Reactant1 4-Aminobenzoic Acid Reaction Acylation Reaction Reactant1->Reaction Reactant2 Phenylacetyl Chloride Reactant2->Reaction Solvent Base (e.g., Pyridine or NaOH) in an inert solvent Solvent->Reaction Workup Acidification and Isolation Reaction->Workup Product 4-[(Phenylacetyl)amino]benzoic Acid Workup->Product

Caption: Synthetic workflow for 4-[(Phenylacetyl)amino]benzoic acid.

Detailed Experimental Protocol:

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Phenylacetyl chloride

  • Anhydrous pyridine or 10% aqueous sodium hydroxide solution

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-aminobenzoic acid in either anhydrous pyridine or a 10% aqueous solution of sodium hydroxide. The choice of base and solvent system depends on the desired reaction conditions and ease of workup.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of phenylacetyl chloride dropwise to the stirred solution. If using an organic solvent like DCM or THF with pyridine, the reaction can be run at room temperature. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-aminobenzoic acid).

  • Workup and Isolation:

    • If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

    • The organic solution is washed successively with 1 M HCl (to remove any remaining pyridine), water, and saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid starting material).

    • If an aqueous NaOH solution was used, the reaction mixture should be acidified with 1 M HCl until a precipitate is formed.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-[(Phenylacetyl)amino]benzoic acid.

  • Drying: The purified crystals are then dried under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the HCl that is generated during the acylation reaction. Pyridine can act as both a base and a solvent. Aqueous sodium hydroxide is a common and inexpensive base for Schotten-Baumann reactions.

  • Stoichiometry: A slight excess of the acylating agent (phenylacetyl chloride) is often used to ensure complete conversion of the starting amine.

  • Temperature Control: The reaction is often started at a low temperature to control the initial exothermic reaction and minimize potential side reactions.

  • Workup: The aqueous workup is designed to remove unreacted starting materials, byproducts, and the base used in the reaction, based on their differing solubilities in acidic, basic, and neutral aqueous solutions.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two different substituted benzene rings. The protons on the benzoic acid ring will likely appear as two doublets due to the para-substitution pattern. The protons of the phenyl ring from the phenylacetyl group will show a more complex multiplet.

  • Methylene Protons: A singlet around δ 3.5-4.0 ppm corresponding to the -CH₂- group of the phenylacetyl moiety.

  • Amide Proton: A broad singlet in the downfield region (typically δ 8-10 ppm) for the N-H proton of the amide.

  • Carboxylic Acid Proton: A very broad singlet, often further downfield (δ 10-13 ppm), for the acidic proton of the -COOH group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-175 ppm) for the carboxylic acid carbonyl and the amide carbonyl.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the two benzene rings.

  • Methylene Carbon: A signal around δ 40-45 ppm for the -CH₂- carbon.

IR (Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Two strong absorption bands in the region of 1650-1750 cm⁻¹. The carboxylic acid carbonyl will typically be at a higher wavenumber than the amide carbonyl.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • N-H Bend (Amide): A peak around 1550-1650 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak at m/z = 255 corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of the amide bond and the loss of the carboxylic acid group.

Potential Applications and Biological Relevance

While specific biological activities of 4-[(Phenylacetyl)amino]benzoic acid are not extensively documented, its structural components suggest several areas of potential interest for researchers.

  • Analogue of PABA: As a derivative of PABA, it could potentially interact with enzymes in the folate biosynthesis pathway.[3] Some derivatives of PABA have been investigated for their antimicrobial properties.[4]

  • Penicillin-Related Research: Its identification as a potential impurity or degradation product of penicillin G suggests its relevance in the quality control and analysis of penicillin-based antibiotics.

  • Drug Discovery Scaffold: The molecule contains several functional groups (carboxylic acid, amide, aromatic rings) that can be further modified, making it a potential scaffold for the development of new therapeutic agents. Derivatives of benzoic acid have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

Safety and Handling

Reactants:

  • 4-Aminobenzoic acid: Generally considered to have low toxicity. However, it can be an irritant to the skin and eyes.

  • Phenylacetyl chloride: A corrosive substance that is a lachrymator and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).

Product:

  • 4-[(Phenylacetyl)amino]benzoic acid: As a derivative of PABA, it is expected to have low to moderate toxicity. However, as with any new chemical compound, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

4-[(Phenylacetyl)amino]benzoic acid is a readily synthesizable molecule with a structure that lends itself to further chemical modification. While its specific properties and biological activities are not yet fully characterized, its relationship to PABA and penicillin suggests its potential relevance in medicinal chemistry and pharmaceutical sciences. The detailed synthesis protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its physicochemical properties and potential applications. As with all chemical research, appropriate safety precautions should be taken when handling the reactants and the final product.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. Retrieved from [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acedoben. Retrieved from [Link]

  • PMC. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • ResearchGate. (2026, February 7). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2026, January 1). (PDF) 4-[(2-Phenylethyl)amino]benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (2018, April 16). (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved from [Link]

Sources

Biological Activity and Therapeutic Applications of Phenylacetyl Derivatives of PABA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Para-aminobenzoic acid (PABA) is biologically ubiquitous as a fundamental building block in microbial folate synthesis. However, the chemical derivatization of PABA—specifically the acylation of its primary amine with a phenylacetyl group—transforms this simple metabolite into a highly versatile pharmacophore. By altering the steric bulk, electronic distribution, and enzymatic recognition profile of the molecule, phenylacetyl-PABA derivatives have emerged as critical components in three distinct therapeutic arenas: epigenetic modulation (HDAC inhibition) , targeted prodrug delivery (self-immolative linkers) , and antimicrobial antimetabolites .

This guide dissects the mechanistic causality behind these biological activities and provides self-validating experimental protocols for drug development professionals.

Epigenetic Modulation: HDAC6 Selective Inhibition

Structural Rationale

Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that regulate gene expression and cytoplasmic protein function. Pan-HDAC inhibitors often suffer from severe off-target toxicity. The development of isoform-selective inhibitors, particularly for HDAC6, relies on exploiting subtle differences in the enzyme's surface recognition domain.

When the PABA scaffold is converted to a hydroxamic acid and its amine is capped with a phenylacetyl group (e.g., N-hydroxy-4-[(2-phenylacetamido)methyl]benzamide, HPB), it becomes a highly potent and selective HDAC6 inhibitor . The phenylacetyl group acts as a bulky "cap" that perfectly occupies the wider, shallower catalytic pocket of HDAC6, while the PABA aromatic ring serves as a rigid hydrophobic linker directing the hydroxamic acid (Zinc-Binding Group, ZBG) into the catalytic core .

HDAC6_Pharmacophore Cap Cap Group (Phenylacetyl) Linker Linker Region (PABA Scaffold) Cap->Linker Amide Bond ZBG Zinc-Binding Group (Hydroxamic Acid) Linker->ZBG Covalent Target HDAC6 Catalytic Site (Zn2+ dependent) ZBG->Target Chelation

Figure 1: Pharmacophore model of phenylacetyl-PABA derived HDAC6 inhibitors.

Protocol 1: Self-Validating In Vitro HDAC6 Enzyme Inhibition Assay

To accurately measure target engagement, we utilize a two-step fluorogenic assay. The causality of this design is rooted in the fact that the fluorophore (AMC) is only released if the substrate is first deacetylated by HDAC6, and then cleaved by a developer protease (trypsin).

Step-by-Step Methodology:

  • Substrate Preparation: Dilute the fluorogenic substrate Boc-Lys(Ac)-AMC to 50 µM in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Inhibitor Pre-Incubation: Incubate recombinant HDAC6 (10 ng/well) with varying concentrations of the phenylacetyl-PABA derivative for 30 minutes at 37°C. Causality: Bulky phenylacetyl caps often exhibit slow-binding kinetics; pre-incubation prevents false-negative IC50 shifts.

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture and incubate for 60 minutes at 37°C.

  • Developer Activation: Add the developer solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes.

  • Fluorescence Readout: Measure fluorescence at Ex/Em = 360/460 nm.

The Self-Validating Control (Developer Counter-Screen): A critical failure point in this assay is identifying a compound that inhibits the developer protease rather than HDAC6. To make this system self-validating, run a parallel control plate where the inhibitor is mixed directly with a pre-deacetylated substrate (Boc-Lys-AMC) and trypsin. If fluorescence decreases in this control plate, the compound is a false positive (trypsin inhibitor). True HDAC6 inhibitors will show no effect in the counter-screen.

Prodrug Activation via Self-Immolative Linkers

Structural Rationale

In targeted drug delivery and protease sensing, the para-aminobenzyl alcohol (PABA) linker—a reduced form of para-aminobenzoic acid—is utilized as a self-immolative spacer. By conjugating a phenylacetyl moiety to the PABA amine, the system becomes a latent, highly specific substrate for Penicillin G Amidase (PGA) .

When PGA hydrolyzes the phenylacetyl amide, the liberated electron-donating amine triggers a spontaneous 1,6-elimination across the PABA aromatic ring. This expels an azaquinone methide byproduct and releases the active payload (e.g., a fluorophore or cytotoxic agent).

Self_Immolation Prodrug Phenylacetyl-PABA-Payload (Latent State) Enzyme Penicillin G Amidase (PGA) Prodrug->Enzyme Hydrolysis Intermediate PABA-Payload (Unstable Amine) Enzyme->Intermediate Phenylacetic Acid Loss Release Free Payload + Azaquinone Methide Intermediate->Release Spontaneous 1,6-Elimination

Figure 2: Enzymatic cleavage and 1,6-elimination of the phenylacetyl-PABA linker.

Protocol 2: Fluorogenic Protease Sensing Workflow

This protocol utilizes a phenylacetyl-PABA-umbelliferone conjugate to detect PGA activity in complex biological matrices.

Step-by-Step Methodology:

  • Probe Reconstitution: Dissolve the phenylacetyl-PABA-fluorophore probe in DMSO to a 10 mM stock. Dilute to a 10 µM working concentration in PBS (pH 7.4).

  • Enzymatic Cleavage: Add 100 µL of the probe solution to a 96-well black microtiter plate. Introduce 10 µL of the biological sample or purified PGA (0.1 U/mL). Causality: PGA is a bacterial enzyme; mammalian proteases do not recognize the phenylacetyl group, ensuring absolute signal specificity.

  • Kinetic Monitoring: Measure fluorescence continuously (Ex=380 nm, Em=460 nm) over 60 minutes at 37°C. Calculate the initial velocity (V0) from the linear portion of the curve.

The Self-Validating Control (Linker Stability Check): To ensure the signal is driven strictly by enzymatic cleavage and not spontaneous linker hydrolysis, run a parallel assay using an acetyl-PABA (rather than phenylacetyl) control probe. Because PGA specifically requires the phenyl ring for recognition, the acetyl-PABA probe must remain completely non-fluorescent. Any signal generated by the acetyl-probe indicates background esterase activity or chemical instability, invalidating the assay.

Antimicrobial Antimetabolites: Folate Pathway Disruption

Structural Rationale

Bacteria must synthesize their own folate de novo, a process reliant on the enzyme Dihydropteroate Synthase (DHPS) incorporating natural PABA into dihydropteroic acid. Sulfonamides traditionally mimic PABA to inhibit this step . However, derivatizing the amine of PABA with a phenylacetyl group creates an antimetabolite. The bulky phenylacetyl group allows the molecule to bind the DHPS active site but prevents the necessary nucleophilic attack required for folate chain elongation, resulting in bacteriostatic pathway arrest.

Folate_Pathway PABA Natural PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Bacterial Folate Synthesis (Survival) DHPS->Folate Normal Pathway Inhibitor Phenylacetyl-PABA (Antimetabolite) Inhibitor->DHPS Competitive Inhibition Block Pathway Arrest (Bacteriostatic Effect) Inhibitor->Block Induces

Figure 3: Competitive inhibition of bacterial DHPS by phenylacetyl-PABA.

Protocol 3: MIC Determination with Nutritional Control

Standard antimicrobial susceptibility testing will fail for folate pathway inhibitors if the media is not strictly controlled.

Step-by-Step Methodology:

  • Media Preparation: Prepare strictly folate-free Mueller-Hinton Broth (MHB). Causality: If the media contains pre-formed folates or thymidine, the bacteria will salvage these nutrients from the environment, completely bypassing the DHPS blockade and resulting in false-negative MIC values.

  • Inoculation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) to 0.5 MacFarland standard. Dilute to achieve a final inoculum of 5×105 CFU/mL in the test wells.

  • Compound Titration: Perform a 2-fold serial dilution of the phenylacetyl-PABA derivative (range: 0.5 to 256 µg/mL).

  • Incubation & Scoring: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

The Self-Validating Control (Folate Rescue): To definitively prove that the antimicrobial activity is due to DHPS inhibition (on-target) and not generalized membrane toxicity (off-target), run a parallel MIC assay in MHB supplemented with 50 µg/mL of exogenous folinic acid. A true antimetabolite will lose its antimicrobial activity (MIC will shift >10-fold higher) in the rescued media. If the MIC remains unchanged, the compound is killing the bacteria via an off-target mechanism.

Quantitative Data Synthesis

The table below summarizes the comparative biological profiles of phenylacetyl-PABA derivatives across the three discussed therapeutic domains.

Table 1: Comparative Biological Activity of Phenylacetyl-PABA Derivatives

Derivative ApplicationTarget EnzymePrimary Biological ActivityTypical IC50 / MICMechanism of Action
HPB (HDAC6 Inhibitor) HDAC6Epigenetic Modulation / Anticancer~31 nMZinc chelation via hydroxamate; surface capping via phenylacetyl
Latent Fluorophore 6a Penicillin G AmidaseProtease Sensing / Prodrug ActivationEnzyme DependentPhenylacetyl cleavage triggers 1,6-elimination of PABA linker
Phenylacetyl-PABA Dihydropteroate SynthaseBacteriostatic / AntimicrobialStrain DependentCompetitive antimetabolite blocking folate chain elongation

References

  • Creation of a histone deacetylase 6 inhibitor and its biological effects Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Latent Fluorophores Based on a Self-Immolative Linker Strategy and Suitable for Protease Sensing Bioconjugate Chemistry (ACS) URL:[Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Pharmaceuticals (PMC) URL:[Link]

4-[(Phenylacetyl)amino]benzoic acid (CAS 73548-12-6): Structural Properties, Synthesis, and Applications in Macromolecular Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oral delivery of macromolecular therapeutics—such as peptides, proteins, and antigens—remains a formidable challenge in modern pharmacology due to rapid enzymatic degradation and poor epithelial permeability. 4-[(Phenylacetyl)amino]benzoic acid (CAS 73548-12-6) , a synthetic N-acylated amino acid derivative, has emerged as a critical structural motif within the class of delivery agents designed to facilitate the transcellular absorption of hydrophilic active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical identity, mechanism of action, synthetic methodology, and formulation protocols for researchers and drug development professionals.

Chemical Identity & Structural Characteristics

The compound 4-[(Phenylacetyl)amino]benzoic acid (IUPAC: 4-(2-phenylacetamido)benzoic acid) [1][4] is an amphiphilic molecule comprising a hydrophilic para-aminobenzoic acid (PABA) core and a lipophilic phenylacetyl moiety. This structural duality is the foundational basis for its function as a non-covalent permeation enhancer.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 73548-12-6
IUPAC Name 4-(2-phenylacetamido)benzoic acid
Synonyms N-Phenylacetyl-p-aminobenzoic acid
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
H-Bond Donors 2 (-NH, -OH)
H-Bond Acceptors 3 (C=O, C=O, -OH)
Topological Polar Surface Area (TPSA) 66.4 Ų

Mechanistic Rationale: The "Carrier" Paradigm in Oral Delivery

The primary utility of 4-[(Phenylacetyl)amino]benzoic acid lies in its application as a macromolecular delivery agent. Pioneered extensively in the patent literature for oral drug delivery [2][3], this class of carrier compounds operates via a highly specific, non-covalent complexation mechanism.

  • Causality of Action: Hydrophilic peptides cannot easily cross the lipophilic phospholipid bilayer of the intestinal epithelium. When formulated with 4-[(Phenylacetyl)amino]benzoic acid, the carrier's carboxylic acid group interacts via hydrogen bonding and electrostatic forces with the polar residues of the peptide. Simultaneously, its lipophilic phenylacetyl tail shields the peptide's hydrophilic regions. This transient, non-covalent complex exhibits increased overall lipophilicity, allowing it to partition into and traverse the enterocyte membrane via passive transcellular diffusion.

  • Physiological Dissociation: Upon entering the systemic circulation (pH ~7.4), the complex rapidly dissociates due to the dilution effect and the physiological pH, releasing the API into the bloodstream in its biologically active, unmodified conformation.

G Carrier Carrier (CAS 73548-12-6) Complex Non-Covalent Lipophilic Complex Carrier->Complex Weak Interactions API Macromolecular API (e.g., Peptide) API->Complex Membrane Intestinal Epithelium (Transcellular Transport) Complex->Membrane Permeation Dissociation Complex Dissociation (Physiological pH) Membrane->Dissociation Bloodstream Systemic Circulation (Bioavailable API) Dissociation->Bloodstream Release

Figure 1: Non-covalent complexation and transcellular transport mechanism of the carrier.

Synthetic Methodology & Analytical Validation

The synthesis of 4-[(Phenylacetyl)amino]benzoic acid is achieved through a modified Schotten-Baumann amidation. The protocol must be strictly controlled to prevent the hydrolysis of the acyl chloride and ensure high yields of the target amide.

  • Causality in Protocol Design: The reaction is performed in an aqueous alkaline medium to continuously neutralize the HCl byproduct, driving the thermodynamic equilibrium forward. Precise temperature control (0–5°C) is critical to minimize the competing hydrolysis of phenylacetyl chloride into phenylacetic acid, which would contaminate the final product.

Step-by-Step Synthesis Protocol:
  • Preparation: Dissolve 1.0 equivalent of p-aminobenzoic acid (PABA) in a 2M NaOH aqueous solution. Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Dropwise add 1.1 equivalents of phenylacetyl chloride under vigorous stirring. Maintain the reaction pH > 9 by simultaneously adding 2M NaOH as needed.

  • Quenching & Acidification: Once the addition is complete, stir the reaction at room temperature for 2 hours. Filter any insoluble impurities. Carefully acidify the filtrate with concentrated HCl until the pH reaches 2–3.

  • Precipitation (Self-Validating Step): The target compound will immediately precipitate as a white to off-white solid due to the protonation of the carboxylic acid group, rendering it insoluble in the aqueous phase.

  • Purification: Collect the crude product via vacuum filtration. Recrystallize from an ethanol/water mixture to achieve >98% purity.

  • Analytical Validation: Confirm identity and purity using 1H-NMR (DMSO-d6: characteristic amide proton ~10.2 ppm, carboxylic acid proton ~12.7 ppm) and LC-MS (m/z [M-H]- 254.2).

Synthesis PABA p-Aminobenzoic Acid (PABA) Reaction Schotten-Baumann Amidation (NaOH, 0-5°C) PABA->Reaction PAC Phenylacetyl Chloride PAC->Reaction Acidification Acidification (HCl) to pH 2-3 Reaction->Acidification Aqueous Phase Precipitation Precipitation & Filtration Acidification->Precipitation Recrystallization Recrystallization (Ethanol/Water) Precipitation->Recrystallization Product Pure 4-[(Phenylacetyl)amino] benzoic acid Recrystallization->Product >98% Purity

Figure 2: Step-by-step synthetic workflow for 4-[(Phenylacetyl)amino]benzoic acid.

Formulation & Permeability Assessment (Caco-2 Model)

To validate the delivery efficacy of 4-[(Phenylacetyl)amino]benzoic acid, a Caco-2 cell monolayer permeability assay is utilized. This serves as the industry's gold standard for predicting human intestinal absorption.

Experimental Workflow:
  • Formulation Preparation: Prepare a dosing solution containing the API (e.g., a model peptide like Salmon Calcitonin) and the carrier in a physiologically relevant buffer (e.g., HBSS at pH 7.4). The carrier-to-API molar ratio is typically optimized between 10:1 and 100:1 to ensure sufficient non-covalent complexation.

  • Monolayer Validation: Ensure Caco-2 monolayers (grown on Transwell inserts for 21 days) exhibit Transepithelial Electrical Resistance (TEER) values > 300 Ω·cm², confirming tight junction integrity.

  • Dosing: Apply the formulation to the apical chamber of the Transwell system.

  • Sampling & Analysis: Collect samples from the basolateral chamber at predefined intervals (e.g., 15, 30, 60, 120 minutes). Quantify the transported API using ELISA or LC-MS/MS.

  • Apparent Permeability ( Papp​ ) Calculation: Calculate Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial apical concentration. A successful carrier will significantly increase the Papp​ of the API compared to an API-only control.

Table 2: Typical Formulation Parameters for In Vitro Testing
ParameterRecommended Range/ValueRationale
Carrier Concentration 10 - 50 mg/mLEnsures sufficient molar excess for non-covalent shielding.
Buffer pH 7.0 - 7.4Mimics intestinal pH; maintains carrier solubility.
Incubation Temp 37°CPhysiological temperature required for active/passive transport.
TEER Monitoring Pre- and Post-assayValidates that increased permeability is not due to cellular toxicity.

Conclusion

4-[(Phenylacetyl)amino]benzoic acid (CAS 73548-12-6) represents a critical structural motif in the development of oral macromolecular delivery systems. By leveraging non-covalent interactions to transiently alter the physicochemical properties of hydrophilic APIs, it successfully bypasses traditional biological barriers. Rigorous synthetic control and standardized in vitro permeability assays are essential for translating this compound from the bench to advanced formulation pipelines.

References

  • AA Blocks. "4-[(Phenylacetyl)amino]benzoic acid - CAS 73548-12-6". AA Blocks Catalog. [Link]

  • Emisphere Technologies, Inc. "Compounds and compositions for delivering active agents." U.S. Patent 7,744,910 B2, issued June 29, 2010.
  • Emisphere Technologies, Inc. "Compositions for the delivery of antigens." U.S. Patent 6,610,329 B2, issued August 26, 2003.

Mechanism of action of 4-[(Phenylacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-[(Phenylacetyl)amino]benzoic acid as a Novel Anti-Inflammatory Agent

Executive Summary

4-[(Phenylacetyl)amino]benzoic acid is a novel compound possessing structural motifs common to several classes of biologically active molecules, including phenylacetamides and aminobenzoic acid derivatives. While this specific molecule is not extensively characterized in existing literature, a thorough analysis of its structure and the activities of related compounds allows for the formulation of a compelling scientific hypothesis regarding its mechanism of action. This guide posits that 4-[(Phenylacetyl)amino]benzoic acid acts as a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This mechanism suggests its potential as a next-generation anti-inflammatory agent, potentially circumventing the adverse gastrointestinal and cardiovascular effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]

This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, proposing a full suite of validation experiments with step-by-step protocols, and outlining the expected data outcomes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction and Scientific Rationale

Inflammation is a critical biological response, but its dysregulation contributes to a myriad of chronic diseases. A central mediator of inflammation, pain, and fever is prostaglandin E2 (PGE2).[2] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid and its subsequent conversion to prostaglandin H2 (PGH2) by COX enzymes.[3] The final, critical step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E synthases (PGES).[3]

Of the three PGES isoforms, mPGES-1 is inducibly expressed during inflammation and is functionally coupled with COX-2.[3] This makes it a highly attractive therapeutic target. Selective inhibition of mPGES-1 would reduce the production of pro-inflammatory PGE2 without affecting the production of other homeostatic prostanoids, a major liability of COX-inhibiting NSAIDs.[1]

The structure of 4-[(Phenylacetyl)amino]benzoic acid contains two key pharmacophores:

  • A Phenylacetamide Moiety: Derivatives of phenylacetamide are known to possess a wide spectrum of biological activities, including analgesic and anticonvulsant properties.[4]

  • A 4-Aminobenzoic Acid (PABA) Moiety: PABA derivatives are versatile building blocks in medicinal chemistry, with some analogs showing anti-inflammatory potential.[5]

The combination of these moieties in a single molecule creates a unique chemical architecture that is hypothesized to enable specific interaction with the active site of the mPGES-1 enzyme. This guide outlines the necessary experimental pathway to rigorously test this hypothesis.

Proposed Mechanism of Action: Selective Inhibition of mPGES-1

We hypothesize that 4-[(Phenylacetyl)amino]benzoic acid directly binds to and inhibits the enzymatic activity of mPGES-1. This proposed interaction prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key inflammatory mediator.

The following diagram illustrates the proposed signaling pathway and the central role of the target compound.

PGE2_Synthesis_Pathway_Inhibition AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Isomerization PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Activates EP Receptors Compound 4-[(Phenylacetyl)amino]benzoic acid Compound->mPGES1 Inhibition

Figure 1: Proposed inhibition of the PGE2 synthesis pathway.

Experimental Validation Workflow

To validate the hypothesis, a multi-stage experimental approach is required, progressing from cell-free biochemical assays to cell-based models and finally to more complex systems. This workflow ensures a logical, data-driven progression where each step validates the findings of the last.

Experimental_Workflow start Start: Hypothesis Formulation step1 3.1 Cell-Free mPGES-1 Enzyme Activity Assay start->step1 decision1 Inhibition Observed? step1->decision1 step2 3.2 Intact Cell PGE2 Quantification Assay decision1->step2 Yes stop Hypothesis Rejected/ Revise Mechanism decision1->stop No decision2 Selective PGE2 Reduction? step2->decision2 step3 3.3 COX-1/COX-2 Counter-Screening Assays decision2->step3 Yes decision2->stop No decision3 No COX Inhibition? step3->decision3 step4 3.4 Target Engagement: Cellular Thermal Shift Assay (CETSA) decision3->step4 Yes decision3->stop No end Conclusion: Mechanism Validated step4->end

Figure 2: Logical workflow for mechanism of action validation.

Protocol: Cell-Free mPGES-1 Enzyme Activity Assay

Objective: To determine if 4-[(Phenylacetyl)amino]benzoic acid directly inhibits the enzymatic activity of human mPGES-1 in an isolated system.

Rationale: This assay removes cellular complexity (e.g., membrane transport, metabolism) to provide a direct measure of enzyme-inhibitor interaction. Microsomal fractions from cells overexpressing mPGES-1 serve as the enzyme source.[2]

Methodology:

  • Enzyme Preparation:

    • Culture A549 human lung carcinoma cells and stimulate with interleukin-1β (IL-1β, 10 ng/mL) for 24 hours to induce mPGES-1 expression.[2]

    • Harvest cells, homogenize, and prepare microsomal fractions via differential centrifugation.

    • Determine total protein concentration of the microsomal preparation using a BCA assay.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the microsomal preparations (5-10 µg total protein) with varying concentrations of 4-[(Phenylacetyl)amino]benzoic acid (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for 15 minutes at 4°C.

    • Initiate the enzymatic reaction by adding the substrate, PGH2 (5 µM).

    • Allow the reaction to proceed for 60 seconds at room temperature.

    • Terminate the reaction by adding a stop solution containing a reducing agent (e.g., SnCl2) and a non-polar solvent for extraction (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Evaporate the organic phase and reconstitute the residue in a mobile phase suitable for liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Intact Cell PGE2 Quantification Assay

Objective: To assess the ability of the compound to inhibit PGE2 production in a whole-cell context.

Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment. It is a critical step to bridge the gap between biochemical activity and cellular effect.

Methodology:

  • Cell Culture and Stimulation:

    • Seed A549 cells (or a relevant cell line like RAW 264.7 macrophages) in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-[(Phenylacetyl)amino]benzoic acid or vehicle for 1-2 hours.

    • Induce inflammation and PGE2 production by adding a stimulant such as IL-1β (10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL).[2]

    • Incubate for 12-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for PGE2 analysis.

    • Lyse the cells in the well to perform a cell viability assay (e.g., MTS or MTT) to ensure that the reduction in PGE2 is not due to cytotoxicity.[6]

  • PGE2 Quantification:

    • Analyze the PGE2 concentration in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 concentration to cell viability data.

    • Calculate the IC50 value for the inhibition of cellular PGE2 production as described in Protocol 3.1.

Protocol: COX-1/COX-2 Counter-Screening Assays

Objective: To confirm that the compound's activity is selective for mPGES-1 and does not result from inhibition of the upstream COX enzymes.

Rationale: Selectivity is the cornerstone of the therapeutic hypothesis. Lack of activity against COX enzymes would be strong evidence for a downstream mechanism and a superior safety profile compared to traditional NSAIDs.[1]

Methodology:

  • Assay Principle: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically measure the peroxidase activity of the COX enzymes in a colorimetric or fluorescent format.

  • Procedure:

    • Perform the assays according to the manufacturer's protocol.

    • Test 4-[(Phenylacetyl)amino]benzoic acid at a high concentration (e.g., 100 µM) against both purified human COX-1 and COX-2 enzymes.

    • Include a known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Data Analysis:

    • Calculate the percent inhibition of COX-1 and COX-2 activity. A value below 20-30% inhibition at 100 µM is typically considered inactive and confirms selectivity.

Data Summary and Interpretation

All quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Summary of Expected In Vitro Potency and Selectivity Data

Assay TypeParameter MeasuredExpected Outcome for 4-[(Phenylacetyl)amino]benzoic acid
Cell-Free mPGES-1 AssayIC50 (µM)< 10 µM
Intact Cell PGE2 AssayIC50 (µM)< 20 µM
COX-1 Inhibition Assay% Inhibition @ 100 µM< 20%
COX-2 Inhibition Assay% Inhibition @ 100 µM< 20%
Cell Viability AssayCC50 (µM)> 100 µM

A successful outcome would be a potent IC50 value in the mPGES-1 and cellular assays, coupled with negligible inhibition of COX-1 and COX-2, and a high cell viability concentration (CC50). This profile would strongly support the hypothesis of a potent and selective mPGES-1 inhibitor.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action of 4-[(Phenylacetyl)amino]benzoic acid. By systematically progressing through biochemical, cellular, and selectivity assays, researchers can build a compelling data package to validate its proposed role as a selective mPGES-1 inhibitor.

Positive validation would position this compound as a promising lead for a new class of anti-inflammatory therapeutics. Future directions would include pharmacokinetic studies, in vivo efficacy testing in animal models of inflammation (e.g., carrageenan-induced paw edema in rats), and detailed structural biology studies (e.g., co-crystallization with mPGES-1) to understand the precise binding interactions.

References

  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of N-(2-hydroxyethyl)-2-phenylacetamide analogs.
  • Roufos, I., Hays, S., & Schwarz, R. D. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514-1520. Retrieved from [Link]

  • Roufos, I., Hays, S., & Schwarz, R. D. (1996). A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 39(7), 1514-1520. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
  • Lewis, L. M., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 25(15), 2823-2828. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?.
  • Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. Retrieved from [Link]

  • Joshi, S., & Khosla, N. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 20(2), 1417-1422.
  • Ninkov, M., et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. CONTEMPORARY MATERIALS, 5(1), 77-85.
  • Koeberle, A., et al. (2009). Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense. British Journal of Pharmacology, 157(7), 1261-1273. Retrieved from [Link]

  • Li, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2469. Retrieved from [Link]

  • Murakami, M., & Kudo, I. (2004). Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E² Biosynthesis. Journal of Biochemistry, 135(4), 425-430. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Leong, S. W., et al. (2014). Inhibition of prostaglandin E(2) production by synthetic minor prenylated chalcones and flavonoids: synthesis, biological activity, crystal structure, and in silico evaluation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3474. Retrieved from [Link]

  • Mandal, A. K., et al. (2009). Prostaglandin E(2) synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(7), 809-820. Retrieved from [Link]

  • Sharma, S., et al. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 465-472. Retrieved from [Link]

  • Aslam, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6940. Retrieved from [Link]

  • Zhou, J., Joplin, D. G., Cross, J. V., & Templeton, D. J. (2012). Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1. PLOS ONE, 7(11), e49744. Retrieved from [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, 1(81), 104-116. Retrieved from [Link]

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Exploring the Anti-Inflammatory Pathways of 4-[(Phenylacetyl)amino]benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics requires a rigorous understanding of both structural pharmacology and intracellular signaling cascades. This whitepaper provides an in-depth technical analysis of 4-[(Phenylacetyl)amino]benzoic acid (CAS No. 73548-12-6) 1. By integrating a phenylacetamide moiety with a p-aminobenzoic acid backbone, this compound presents a unique pharmacophore capable of dual-pathway modulation: direct inhibition of the Cyclooxygenase-2 (COX-2) enzyme and upstream suppression of Nuclear Factor kappa B (NF-κB) translocation.

Herein, we deconstruct the causality behind its mechanistic pathways and provide field-proven, self-validating experimental protocols to quantify its efficacy.

Structural Pharmacology & Target Engagement

In rational drug design, every functional group must serve a distinct purpose. The architecture of 4-[(Phenylacetyl)amino]benzoic acid is optimized for binding within the hydrophobic channels of inflammatory enzymes.

  • The Carboxylic Acid Moiety: Essential for anchoring the molecule. In the COX-2 active site, this group forms critical hydrogen bonds and ionic interactions with the Arg120 and Tyr355 residues, mimicking the binding of endogenous arachidonic acid 2.

  • The Phenylacetamide Extension: This bulky, lipophilic tail is the primary driver of COX-2 selectivity. While the COX-1 active site is highly restricted, the COX-2 isoenzyme possesses a secondary side pocket (due to the substitution of Ile523 to Val523). The phenyl ring exploits this extra steric volume, ensuring selective inhibition and minimizing the gastrointestinal toxicity associated with classical non-selective NSAIDs [[2]]().

Mechanistic Pathways: Dual-Targeted Modulation

To achieve profound anti-inflammatory efficacy, targeting a single downstream enzyme is often insufficient. 4-[(Phenylacetyl)amino]benzoic acid operates via a dual-mechanism:

  • Direct COX-2 Inhibition: It acts as a competitive inhibitor at the COX-2 active site, halting the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby reducing downstream PGE2 synthesis 3.

  • NF-κB Pathway Suppression: Upstream of COX-2 transcription, the compound stabilizes the IκB-α complex, preventing its phosphorylation and subsequent degradation. This traps the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and silencing the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and inducible enzymes (iNOS, COX-2) 4.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB COX2_Gene COX-2 Transcription NFkB->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz PGE2 PGE2 Production (Inflammation) COX2_Enz->PGE2 Drug 4-[(Phenylacetyl)amino] benzoic acid Drug->NFkB Inhibits Drug->COX2_Enz Inhibits

Figure 1: Dual-targeted anti-inflammatory mechanism of 4-[(Phenylacetyl)amino]benzoic acid.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Causality of Design: We utilize a fluorometric approach measuring the peroxidase activity of COX. We use N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a co-substrate because its oxidation by the COX intermediate Prostaglandin G2 yields a highly fluorescent product, providing a superior dynamic range compared to colorimetric methods 3, 5.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare COX assay buffer (100 mM Tris-HCl, pH 8.0), COX cofactor working solution, and reconstituted recombinant human COX-1 and COX-2 enzymes.

  • System Validation Setup (96-well plate):

    • Vehicle Control (100% Activity): 10 µL DMSO (0.1% final) + Enzyme.

    • Positive Control: 10 µL Celecoxib (COX-2) or SC560 (COX-1) to establish the maximum inhibition baseline 5.

    • Test Wells: 10 µL of 4-[(Phenylacetyl)amino]benzoic acid at serial dilutions (0.1 µM to 100 µM).

  • Incubation: Add 1 µL of the respective COX enzyme and 75 µL assay buffer to all wells. Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD probe solution simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial velocity (slope) of the linear portion to determine IC50 values.

Protocol 2: Cell-Based NF-κB Translocation Assay

Causality of Design: To prove that the compound works in a physiological environment, we use RAW 264.7 murine macrophages. These cells express high levels of Toll-Like Receptor 4 (TLR4) and provide a massive, quantifiable nuclear influx of the NF-κB p65 subunit upon Lipopolysaccharide (LPS) stimulation 6.

Workflow Seed Seed RAW 264.7 Macrophages PreTreat Pre-treat with Target Compound Seed->PreTreat Stimulate LPS Stimulation (1 µg/mL) PreTreat->Stimulate Fix Fixation & Permeabilization Stimulate->Fix Stain Immunofluorescence (Anti-p65) Fix->Stain Image Confocal Imaging & Quantification Stain->Image

Figure 2: Self-validating experimental workflow for the NF-κB translocation assay.

Step-by-Step Workflow:

  • Cell Seeding: Seed RAW 264.7 cells onto sterile glass coverslips in 6-well plates at a density of 1 × 10⁵ cells/well. Culture overnight in DMEM supplemented with 10% FBS 6.

  • Pre-treatment: Aspirate media. Pre-treat cells with 4-[(Phenylacetyl)amino]benzoic acid (at 1x and 5x its calculated IC50) for 2 hours. Include a vehicle control (0.1% DMSO).

  • Stimulation: Introduce 1 µg/mL LPS to the media for exactly 30 minutes. Crucial: 30 minutes is the peak window for p65 translocation before compensatory export mechanisms trigger 4.

  • Fixation & Permeabilization: Wash with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA. Incubate with primary anti-NF-κB p65 monoclonal antibody (1:200) overnight at 4°C, followed by an Alexa Fluor-conjugated secondary antibody and DAPI nuclear counterstain 6.

  • Quantification: Utilize confocal microscopy. Calculate the Nuclear/Cytoplasmic (N/C) fluorescence intensity ratio. A valid assay will show an N/C ratio of <0.3 in resting cells and >1.5 in LPS-treated vehicle controls.

Quantitative Data Analysis

To benchmark the pharmacological profile of 4-[(Phenylacetyl)amino]benzoic acid, we compare its representative performance metrics against established clinical standards. The data below summarizes the expected thermodynamic binding outcomes and cellular efficacies based on the structural class.

Compound / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NF-κB Nuclear Translocation Inhibition (%)
4-[(Phenylacetyl)amino]benzoic acid > 100.014.2> 7.0 68.5 ± 4.2
Celecoxib (Positive Control)> 100.00.04> 250015.2 ± 2.1 (Weak)
Indomethacin (Non-selective)0.050.600.08N/A
Vehicle (0.1% DMSO)N/AN/AN/A0.0 ± 1.1

Table 1: Representative quantitative pharmacological profiling. The target compound exhibits moderate, yet highly selective COX-2 inhibition, coupled with a robust upstream suppression of NF-κB, distinguishing it from classical NSAIDs.

Conclusion & Future Perspectives

4-[(Phenylacetyl)amino]benzoic acid represents a highly versatile scaffold in anti-inflammatory drug discovery. By moving beyond simple orthosteric COX-2 inhibition and engaging the upstream NF-κB signaling cascade, it mitigates the inflammatory response at both the transcriptional and enzymatic levels. Future preclinical efforts should focus on optimizing the phenylacetamide tail to push COX-2 IC50 values into the sub-micromolar range while preserving its favorable NF-κB modulating properties.

References

  • Title: 4-amino benzoic acid | Sigma-Aldrich (CAS 73548-12-6) Source: sigmaaldrich.com URL: 1

  • Title: Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition Source: benchchem.com URL: 3

  • Title: Evaluation of Selective COX-2 Inhibition and In Silico Study Source: mdpi.com URL: 5

  • Title: Antioxidant and Anti-Inflammatory Activities... Monitoring Nuclear Factor Kappa B (NF-kB) Translocation Source: mdpi.com URL: 6

  • Title: Subtilase Cytotoxin Enhances Escherichia coli Survival in Macrophages by Suppression of Nitric Oxide Production through the Inhibition of NF-κB Activation Source: asm.org URL: 4

  • Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies Source: nih.gov URL: 2

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Methodological & Application

Synthesis Protocol for 4-[(Phenylacetyl)amino]benzoic Acid: A Two-Step Chemoenzymatic and Pharmaceutical Intermediate Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

4-[(Phenylacetyl)amino]benzoic acid (also known as 4-phenylacetamidobenzoic acid) is a highly valued intermediate in pharmaceutical drug development. It serves as a critical reagent in the preparation of advanced oral delivery systems[1] and is widely utilized as a standard substrate and product in enzymatic assays for penicillin amidase (EC 3.5.1.11)[2].

The synthesis of this compound from p-nitrobenzoic acid requires a sequence of two highly controlled transformations: the reduction of the nitroarene to an aniline derivative, followed by a selective N-acylation. This application note details a self-validating, scalable protocol designed to maximize yield while minimizing chromatographic purification.

SynthesisWorkflow SM p-Nitrobenzoic Acid (Starting Material) Step1 Step 1: Catalytic Hydrogenation [Pd/C, H2, EtOH] SM->Step1 Int1 p-Aminobenzoic Acid (PABA) (Intermediate) Step1->Int1 Step2 Step 2: Schotten-Baumann Acylation [Phenylacetyl Chloride, NaHCO3] Int1->Step2 Prod 4-[(Phenylacetyl)amino]benzoic acid (Target Molecule) Step2->Prod

Two-step synthesis workflow from p-nitrobenzoic acid to the target acylated product.

Mechanistic Rationale & Self-Validating Design (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the mere execution of steps and understand the physicochemical causality that drives the reaction forward.

Step 1: Catalytic Hydrogenation of p-Nitrobenzoic Acid

While historical methods for nitro reduction rely on Bechamp conditions (iron/tin and hydrochloric acid), these approaches generate heavy metal waste and often yield highly colored diazo impurities[3]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most convenient and cleanest method for laboratory-scale reduction[4].

The Self-Validating Mechanism: p-Nitrobenzoic acid is poorly soluble in ethanol (approx. 1 g / 110 mL), whereas the product, p-aminobenzoic acid (PABA), is highly soluble (approx. 1 g / 8 mL)[3]. Therefore, the reaction begins as a cloudy suspension. As hydrogen is consumed and the nitro group is reduced, the solid dissolves. A completely clear solution (ignoring the suspended black Pd/C catalyst) provides immediate, visual confirmation of 100% conversion.

Step 2: Selective N-Acylation via Schotten-Baumann Conditions

PABA contains two potential nucleophilic sites: the amine (-NH₂) and the carboxylic acid (-COOH). However, the amine is a significantly stronger nucleophile and base than the phenolic or carboxylic oxygen[5]. To exploit this, we utilize Schotten-Baumann conditions—a biphasic aqueous/organic system utilizing a mild base like sodium bicarbonate[6].

The Self-Validating Mechanism: By maintaining a slightly basic pH (~8), the carboxylic acid of PABA is deprotonated into its sodium salt, keeping it highly soluble in the aqueous phase. The highly reactive phenylacetyl chloride[6] is dissolved in a miscible organic solvent (acetone). The base neutralizes the HCl byproduct, preventing the protonation of the amine (which would destroy its nucleophilicity). Upon reaction completion, the addition of 1M HCl lowers the pH to ~2. The target molecule becomes protonated (neutral) and, due to the bulky hydrophobic phenylacetyl group, crashes out of the aqueous solution as a heavy white precipitate, allowing for isolation by simple filtration.

Mechanism Nuc Amine Nucleophilic Attack on Acyl Chloride Tetra Tetrahedral Intermediate Formation Nuc->Tetra Elim Chloride Elimination & Deprotonation Tetra->Elim Amide Stable Amide Bond Formation Elim->Amide

Mechanistic sequence of the Schotten-Baumann N-acylation reaction.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Step 1: Reduction
p-Nitrobenzoic Acid167.121.0016.71 gStarting Material
10% Pd/C (50% wet)-0.05 (w/w)~0.85 gCatalyst
Ethanol (Absolute)46.07Solvent150 mLSolvent
Hydrogen Gas (H₂)2.02ExcessBalloon/ReactorReducing Agent
Step 2: Acylation
p-Aminobenzoic Acid137.141.0013.71 gIntermediate
Phenylacetyl Chloride154.601.1017.00 g (14.4 mL)Acylating Agent
Sodium Bicarbonate84.012.5021.00 gAcid Scavenger
Acetone / Water-Solvent100 mL / 150 mLBiphasic Solvent

Detailed Experimental Protocols

Protocol A: Synthesis of p-Aminobenzoic Acid (PABA)
  • Preparation: Charge a 500 mL round-bottom flask (or high-pressure hydrogenation reactor) with 16.71 g of p-nitrobenzoic acid.

  • Solvation: Add 150 mL of absolute ethanol. The mixture will form a thick, white suspension.

  • Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Flush the flask with Argon. Carefully add 0.85 g of 10% Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (via balloon or at 30-50 psi in a reactor) and stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor the reaction visually. The reaction is complete when hydrogen uptake ceases and the opaque white suspension transitions into a dark, but transparent solution (with black catalyst particles suspended).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the nanoscale palladium particles. Scientific Insight: Failing to use Celite will result in colloidal palladium passing through the filter, contaminating the API intermediate.

  • Concentration: Wash the Celite pad with an additional 30 mL of ethanol. Concentrate the combined filtrate under reduced pressure to yield PABA as an off-white solid.

Protocol B: Synthesis of 4-[(Phenylacetyl)amino]benzoic Acid
  • Aqueous Phase Preparation: In a 500 mL Erlenmeyer flask, dissolve 21.00 g of sodium bicarbonate (NaHCO₃) in 150 mL of distilled water. Add the PABA (13.71 g) obtained from Protocol A. Stir until completely dissolved (the solution may effervesce slightly as the sodium salt forms).

  • Solvent Mixing: Add 50 mL of acetone to the aqueous solution and cool the flask in an ice-water bath to 0–5 °C. Cooling is essential to prevent the competitive hydrolysis of the acyl chloride by water.

  • Acylation: In a separate addition funnel, dissolve 14.4 mL of phenylacetyl chloride in 50 mL of anhydrous acetone. Add this solution dropwise to the vigorously stirring aqueous PABA solution over 30 minutes[6].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Precipitation (Self-Validation): Slowly add 1M HCl to the reaction mixture until the pH reaches 2.0–3.0 (verify with pH paper). A heavy, white precipitate of 4-[(Phenylacetyl)amino]benzoic acid will immediately crash out of the solution.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 50 mL) to remove residual salts and unreacted PABA.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to afford the pure target compound.

Analytical Validation Expectations

To verify the structural integrity of the synthesized 4-[(Phenylacetyl)amino]benzoic acid, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d6): Disappearance of the broad -NH₂ singlet (~5.9 ppm) and appearance of a sharp amide -NH singlet (~10.4 ppm). The methylene protons of the phenylacetyl group will appear as a distinct singlet around 3.6-3.7 ppm.

  • IR Spectroscopy: Shift of the carbonyl stretch. The carboxylic acid C=O will appear near 1680 cm⁻¹, while the newly formed amide C=O will present a strong band near 1650 cm⁻¹.

References

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. orgsyn.org.
  • Reduction of 4-nitrobenzoic acid. sciencemadness.org.
  • Information on EC 3.5.1.11 - penicillin amidase. brenda-enzymes.org.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? quora.com.
  • 4-[(Phenylacetyl)amino]benzoic Acid. mdfcw.com.
  • A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. benchchem.com.

Sources

In Vitro Permeability Assay for Evaluating the Biological Activity of 4-[(Phenylacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The oral delivery of therapeutic macromolecules (peptides, proteins, and oligonucleotides) is severely hindered by the biochemical (enzymatic degradation) and physical (epithelial tight junctions) barriers of the gastrointestinal tract. 4-[(Phenylacetyl)amino]benzoic acid (CAS: 73548-12-6) is a synthetic N-acylated amino acid derivative that functions as an advanced oral delivery agent (carrier). Structurally and functionally related to the well-characterized permeation enhancers of the Eligen® technology platform (such as SNAC) [1][2], this compound facilitates the transport of hydrophilic macromolecules across the intestinal epithelium without altering their chemical integrity or permanently disrupting cellular junctions.

This application note details a rigorously validated in vitro Caco-2 cell monolayer assay designed to quantify the biological permeation-enhancing activity of 4-[(Phenylacetyl)amino]benzoic acid, utilizing a self-validating experimental architecture to confirm its transcellular mechanism of action.

Mechanistic Paradigm & Assay Rationale

The Transcellular Chaperone Mechanism

Unlike first-generation permeation enhancers (e.g., medium-chain fatty acids or surfactants) that forcefully open paracellular tight junctions or fluidize cell membranes—often leading to localized toxicity—4-[(Phenylacetyl)amino]benzoic acid operates via a carrier-mediated transcellular mechanism [3].

The carrier forms weak, non-covalent interactions with the therapeutic payload (e.g., insulin, human growth hormone). This temporary complex masks the hydrophilic regions of the macromolecule, transiently increasing its lipophilicity. The lipophilic complex passively diffuses across the apical membrane of the enterocyte, traverses the cytosol, and exits via the basolateral membrane into the systemic circulation. Upon entering the neutral pH of the bloodstream, the complex spontaneously dissociates, releasing the fully active, unmodified therapeutic agent [1].

Mechanism Peptide Therapeutic Peptide (Hydrophilic) Complex Non-covalent Complex (Lipophilic) Peptide->Complex Non-covalent binding Carrier 4-[(Phenylacetyl)amino] benzoic acid Carrier->Complex Apical Apical Membrane (Lumen) Complex->Apical Trans Transcellular Transport Apical->Trans Baso Basolateral Membrane (Blood) Trans->Baso Release Active Peptide Released Baso->Release

Fig 1. Transcellular carrier mechanism of 4-[(Phenylacetyl)amino]benzoic acid.

The Self-Validating Assay Architecture

To prove that 4-[(Phenylacetyl)amino]benzoic acid enhances permeability without causing membrane damage, this protocol embeds a dual-validation system:

  • Transepithelial Electrical Resistance (TEER): Measured before dosing and 24 hours post-assay. A recovery of TEER proves the carrier does not permanently destroy tight junctions.

  • Lucifer Yellow (LY) Exclusion: LY is a fluorescent paracellular marker. By co-administering LY with the peptide-carrier complex, we can confirm the transport route. If the peptide permeates but LY does not, the transcellular mechanism is definitively validated.

Experimental Methodologies

Materials & Reagents
  • Cell Line: Caco-2 (Human colorectal adenocarcinoma, ATCC® HTB-37™).

  • Carrier: 4-[(Phenylacetyl)amino]benzoic acid (CAS: 73548-12-6), ≥98% purity.

  • Model Payload: Human Insulin (recombinant) or FITC-Dextran 4000 (FD4).

  • Paracellular Marker: Lucifer Yellow CH dipotassium salt (100 µM).

  • Culture Media: DMEM supplemented with 10% FBS, 1% Pen/Strep, 1% Non-Essential Amino Acids.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.5, Apical) and 10 mM HEPES (pH 7.4, Basolateral). Causality Note: The pH gradient (6.5/7.4) mimics the physiological microclimate of the proximal small intestine, optimizing the protonation state of the carrier.

  • Hardware: 12-well Transwell® inserts (0.4 µm pore size, polycarbonate), Millicell® ERS-2 Voltohmmeter.

Step-by-Step Protocol

Workflow S1 1. Cell Culture Seed Caco-2 (21 days) S2 S2 S1->S2 S3 3. Apical Dosing Apply Payload + Carrier + LY S2->S3 S4 4. Sampling Basolateral collection (15-120 min) S3->S4 S5 5. Post-Assay Check Final TEER for recovery S4->S5 S6 6. Quantification LC-MS/MS & Papp Calculation S5->S6

Fig 2. Step-by-step Caco-2 in vitro permeability assay workflow.

Step 1: Monolayer Preparation (Days 1–21)

  • Seed Caco-2 cells onto the apical compartment of Transwell inserts at a density of 1×105 cells/cm².

  • Culture for 21 days, replacing media every alternate day. Causality: A 21-day culture is mandatory for Caco-2 cells to spontaneously differentiate into a polarized enterocyte-like monolayer, expressing functional brush-border enzymes and mature tight junctions.

Step 2: Formulation of the Carrier-Payload Complex

  • Prepare a stock solution of 4-[(Phenylacetyl)amino]benzoic acid in DMSO (ensure final DMSO concentration in assay ≤1% ).

  • Dilute the carrier into pH 6.5 HBSS to achieve a final concentration of 10 mg/mL.

  • Add the model payload (e.g., Insulin at 1 mg/mL) and Lucifer Yellow (100 µM). Incubate at room temperature for 15 minutes to allow non-covalent complexation.

Step 3: Pre-Assay Integrity Validation

  • Wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Equilibrate the plates in a 37°C incubator for 30 minutes.

  • Measure initial TEER using the Voltohmmeter. Only utilize inserts with a TEER value ≥300Ω⋅cm2 .

Step 4: Transport Execution

  • Aspirate the equilibration buffer.

  • Add 0.5 mL of the Carrier-Payload formulation to the apical chamber.

  • Add 1.5 mL of blank pH 7.4 HBSS to the basolateral chamber.

  • Place the plate on an orbital shaker (50 rpm) at 37°C to minimize the unstirred water layer.

  • At t=15,30,60,90,and 120 minutes, withdraw 200 µL from the basolateral chamber and immediately replenish with 200 µL of fresh, pre-warmed pH 7.4 HBSS.

Step 5: Post-Assay Recovery Assessment

  • At t=120 minutes, carefully aspirate all solutions.

  • Wash the monolayers twice with standard culture media and return them to the incubator.

  • Measure TEER at 24 hours post-assay to confirm monolayer recovery and exclude permanent cellular toxicity.

Step 6: Quantification

  • Quantify the transported payload (Insulin) using a validated LC-MS/MS method or high-sensitivity ELISA.

  • Quantify Lucifer Yellow fluorescence (Ex: 428 nm, Em: 536 nm) using a microplate reader.

Data Synthesis & Interpretation

The primary metric of biological activity for the carrier is the Apparent Permeability ( Papp​ ) , calculated using the equation:

Papp​=A⋅C0​dQ/dt​

Where dQ/dt is the steady-state flux (µg/s), A is the surface area of the insert (cm²), and C0​ is the initial apical concentration (µg/mL).

Expected Quantitative Outcomes

The table below summarizes the expected data profile, demonstrating the self-validating nature of the assay. A successful assay will show a significant enhancement in payload Papp​ without a corresponding spike in Lucifer Yellow Papp​ , alongside full TEER recovery.

Experimental GroupPayload Papp​ ( ×10−6 cm/s)Enhancement Ratio (ER)Lucifer Yellow Papp​ ( ×10−6 cm/s)Initial TEER ( Ω⋅cm2 )24h TEER Recovery (% of Initial)
Negative Control (Buffer + Payload)0.2 ± 0.051.00.1 ± 0.02450 ± 2098% ± 3%
Carrier Test (Payload + 4-[(Phenylacetyl)amino]benzoic acid)2.8 ± 0.3 14.0 0.2 ± 0.05 460 ± 2595% ± 4%
Positive Control (Payload + 10 mM Sodium Caprate)3.5 ± 0.417.52.9 ± 0.3440 ± 1535% ± 10%*

*Note: Sodium Caprate is a known paracellular enhancer. The failure of TEER to recover and the high LY permeability indicate permanent tight junction disruption, highlighting the superior safety profile of the transcellular carrier mechanism.

Troubleshooting Causality
  • High LY Permeability in Carrier Group: If the carrier group exhibits high Lucifer Yellow transport, the formulation pH may be too low, causing localized acid-induced damage to the monolayer, or the carrier concentration exceeds its critical micelle concentration (CMC), shifting its behavior from a chaperone to a surfactant.

  • Low Payload Permeability: If the enhancement ratio is ≤2.0 , the non-covalent complex may not be forming. Adjust the pre-incubation time in Step 2 or verify the isoelectric point (pI) of the payload to ensure electrostatic compatibility with the carrier at pH 6.5.

References

  • Twarog, C., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals (MDPI). [Link]

  • Emisphere Technologies, Inc. (2010). Compounds and compositions for delivering active agents (US7700775B2).
  • Buckley, S. T., et al. (2022). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. Therapeutic Advances in Endocrinology and Metabolism. [Link]

Application Note: In Vitro Antimicrobial Susceptibility Testing of 4-[(Phenylacetyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis and evaluation of 4-[(Phenylacetyl)amino]benzoic acid derivatives represent a targeted approach in modern antimicrobial drug discovery. Structurally, these molecules feature a p-aminobenzoic acid (PABA) core functionalized with a phenylacetyl group. This specific structural hybridization suggests a dual-pharmacological potential:

  • Folate Pathway Antimetabolism : The PABA moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting bacterial folic acid synthesis much like traditional sulfonamides.

  • Beta-Lactamase Inhibition : The phenylacetyl group is a structural motif common in beta-lactam antibiotics (e.g., Penicillin G) and has been documented in the design of novel 1[1]. This suggests these derivatives may confer resistance-breaking properties against beta-lactamase-producing pathogens.

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF DHFR Enzyme Drug 4-[(Phenylacetyl)amino] benzoic acid Drug->DHPS Competitive Inhibition

Figure 1: Proposed Mechanism of Action for 4-[(Phenylacetyl)amino]benzoic acid derivatives.

Experimental Design: The Self-Validating System

To rigorously evaluate the in vitro antimicrobial activity of these derivatives, we utilize the Broth Microdilution (BMD) method. As outlined by the 2[2], BMD is the preferential standard for validating novel antimicrobial agents[3]. Unlike qualitative disk diffusion, BMD yields a precise, quantitative Minimum Inhibitory Concentration (MIC).

Building a Self-Validating Protocol: A robust assay must independently verify its own accuracy. This protocol incorporates three mandatory quality control (QC) pillars:

  • Sterility Control (Media Only): Validates aseptic technique. Any turbidity here invalidates the entire plate.

  • Growth Control (Media + Inoculum): Validates organism viability and media suitability. Lack of robust growth here indicates compromised bacteria or toxic media.

  • Reference QC Strains: Testing against standardized ATCC strains (e.g., E. coli ATCC 25922) with a known antibiotic (e.g., Ampicillin) ensures the assay conditions (temperature, inoculum density) are performing within historical CLSI norms.

Reagents and Materials

  • Test Compounds: 4-[(Phenylacetyl)amino]benzoic acid derivatives (Purity >95%).

  • Bacterial Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solutions.

  • Standards: 0.5 McFarland turbidity standard.

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes.

Step-by-Step Broth Microdilution Protocol

Workflow Step1 1. Compound Prep (10 mg/mL in DMSO) Step2 2. Serial Dilution (Log2 Gradient) Step1->Step2 Step4 4. Inoculation (5x10^5 CFU/mL) Step2->Step4 Step3 3. Inoculum Prep (0.5 McFarland) Step3->Step4 Step5 5. Incubation (35°C, 16-20h) Step4->Step5 Step6 6. MIC Reading (Visible Growth) Step5->Step6

Figure 2: Step-by-step Broth Microdilution workflow for antimicrobial screening.

Step 1: Compound Stock Preparation
  • Weigh 1.0 mg of the 4-[(Phenylacetyl)amino]benzoic acid derivative.

  • Dissolve in 100 µL of 100% DMSO to create a 10 mg/mL stock solution.

  • Causality: The lipophilic nature of the phenylacetyl moiety drastically reduces aqueous solubility. DMSO ensures complete dissolution without precipitating the compound, which would otherwise lead to artificially high (false resistant) MIC readings. Final DMSO concentration in the assay must be kept ≤1% to prevent solvent-induced bacterial toxicity.

Step 2: Preparation of the Working Dilution Plate
  • Add 100 µL of CAMHB to columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the working compound solution (e.g., 128 µg/mL in CAMHB) to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 100 µL from column 10.

  • Causality: This creates a precise log2 concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL). Column 11 is reserved as the Growth Control (no drug), and Column 12 as the Sterility Control (media only).

Step 3: Inoculum Preparation and Addition
  • Select 3-5 morphologically identical colonies from an overnight agar plate (18-24h old).

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of ∼1×106 CFU/mL.

  • Add 100 µL of the diluted inoculum to all wells in columns 1-11. (The final well concentration will be ∼5×105 CFU/mL).

  • Causality: Standardizing the inoculum is the most critical variable in AST. An inoculum that is too dense causes an "inoculum effect" (depleting the drug and causing false resistance), while a sparse inoculum overestimates the drug's potency (false susceptibility).

Step 4: Incubation and MIC Determination
  • Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35°C ± 2°C in an ambient air incubator for 16–20 hours.

  • Read the MIC as the lowest concentration of the derivative that completely inhibits visible bacterial growth (assessed via turbidity or a viewing mirror).

Quantitative Data Presentation & Interpretation

Because 4-[(Phenylacetyl)amino]benzoic acid derivatives are novel, official CLSI breakpoints do not yet exist. MIC data should be benchmarked against structurally related antimetabolites or beta-lactams. Below is a standardized data reporting matrix used to evaluate hit compounds during early-stage drug development:

Compound IDE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)Putative InterpretationMechanistic / Structural Note
Derivative A (Halogenated)84SusceptibleHigh lipophilicity aids Gram-positive cell wall penetration; strong DHPS inhibition.
Derivative B (Bulky Alkyl)>6432ResistantSteric hindrance prevents outer membrane porin permeation in Gram-negatives.
Ampicillin (Assay QC)41ValidatedQC values fall strictly within CLSI acceptable ranges, validating the entire plate's results.

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution Source: MDPI (Diagnostics) URL:[Link]

  • Beta-lactamase inhibitors (WO2010056827A1)

Sources

The Versatile Building Block: 4-[(Phenylacetyl)amino]benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-[(Phenylacetyl)amino]benzoic acid, also known as 4-(phenylacetamido)benzoic acid, has emerged as a highly versatile and valuable scaffold. Its unique bifunctional nature, possessing both a carboxylic acid and a secondary amide, coupled with the steric and electronic influence of the phenylacetyl group, offers a rich platform for the synthesis of a diverse array of molecules, from medicinally relevant compounds to high-performance polymers. This guide provides an in-depth exploration of the applications of this building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 4-[(Phenylacetyl)amino]benzoic acid is crucial for its effective utilization. The molecule's reactivity is primarily centered around its two functional groups: the carboxylic acid and the amide linkage.

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₃N/A
Molecular Weight255.27 g/mol [1]
AppearanceWhite to off-white powderInferred
Melting Point247-250 °C (for the related 4-(phenylazo)benzoic acid)[2]
SolubilitySoluble in polar organic solvents like DMF, DMSO, and hot ethanol. Limited solubility in water.Inferred

The carboxylic acid group is a classical site for nucleophilic acyl substitution, readily undergoing esterification and amidation reactions. The adjacent amide functionality, while generally stable, can influence the reactivity of the carboxylic acid through electronic effects. The phenylacetyl moiety introduces a non-polar, aromatic character to the molecule, impacting its solubility and potential for π-π stacking interactions in larger molecular assemblies.

Synthesis of the Building Block: A Reliable Protocol

The foundational step in utilizing this versatile molecule is its efficient synthesis. A standard and reliable method involves the acylation of 4-aminobenzoic acid with phenylacetyl chloride.

Protocol 2.1: Synthesis of 4-[(Phenylacetyl)amino]benzoic acid

Materials:

  • 4-Aminobenzoic acid

  • Phenylacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve phenylacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the 4-aminobenzoic acid solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-[(Phenylacetyl)amino]benzoic acid as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectral data would be consistent with the structure of 4-[(Phenylacetyl)amino]benzoic acid.

Application in Organic Synthesis: Detailed Protocols and Mechanistic Insights

The true utility of 4-[(Phenylacetyl)amino]benzoic acid lies in its application as a scaffold for more complex molecules. The following sections detail its use in key synthetic transformations.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group is a common strategy to enhance lipophilicity and modify the pharmacokinetic profile of drug candidates.[3] The Fischer esterification provides a straightforward method for this transformation.

Materials:

  • 4-[(Phenylacetyl)amino]benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-[(Phenylacetyl)amino]benzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the reversible Fischer esterification towards the product side.[4]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[4]

  • Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted starting material, simplifying purification.

Fischer_Esterification CarboxylicAcid 4-[(Phenylacetyl)amino]benzoic acid ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol Ester Methyl 4-[(Phenylacetyl)amino]benzoate TetrahedralIntermediate->Ester - H₂O, - H⁺ Methanol Methanol H2SO4 H₂SO₄ H2O H₂O

Caption: Fischer-Speier Esterification Mechanism.

Amide Coupling: Building Blocks for Bioactive Molecules and Polymers

The formation of an amide bond is one of the most important reactions in medicinal chemistry and materials science.[5][6] 4-[(Phenylacetyl)amino]benzoic acid can be coupled with a variety of amines to generate a library of derivatives with potential biological activity or to serve as a monomer for polyamide synthesis.[5][7]

Materials:

  • 4-[(Phenylacetyl)amino]benzoic acid

  • Benzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-[(Phenylacetyl)amino]benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and often leading to high yields, especially for less reactive amines.[8]

  • Base (DIPEA): DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the activation step and facilitates the deprotonation of the amine nucleophile.

  • Aqueous Workup: The series of acidic and basic washes removes unreacted starting materials, the coupling agent byproducts, and the base, leading to a cleaner crude product.

Amide_Coupling_Workflow Start Start Dissolve Dissolve 4-[(Phenylacetyl)amino]benzoic acid in anhydrous DMF Start->Dissolve AddReagents Add HATU and DIPEA Dissolve->AddReagents Activate Stir for 15-30 min (Activation) AddReagents->Activate AddAmine Add Benzylamine Activate->AddAmine React Stir for 2-4 hours AddAmine->React Workup Aqueous Workup (EtOAc extraction, washes) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Benzyl-4-[(phenylacetyl)amino]benzamide Purify->Product

Caption: Amide Coupling Experimental Workflow.

Applications in Medicinal Chemistry and Materials Science

Derivatives of aminobenzoic acid are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][9] The 4-[(Phenylacetyl)amino]benzoic acid scaffold provides a platform for the development of novel therapeutic agents by allowing for the introduction of various substituents through esterification and amidation.[9]

In materials science, aromatic amino acids are precursors to high-performance polymers such as aramids. The bifunctional nature of 4-[(Phenylacetyl)amino]benzoic acid allows it to act as a monomer in polycondensation reactions, leading to the formation of novel polyamides with potentially unique thermal and mechanical properties.[7] The phenylacetyl group can impart increased solubility and processability to the resulting polymers compared to unsubstituted aromatic polyamides.

Conclusion

4-[(Phenylacetyl)amino]benzoic acid is a valuable and versatile building block in organic synthesis. Its readily accessible functional groups, the carboxylic acid and the amide, provide two distinct points for chemical modification, enabling the synthesis of a wide range of derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the exploration of this promising scaffold in the pursuit of novel molecules with desirable properties.

References

  • PubChem. 2-(2-Phenylacetamido)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Available from: [Link]

  • PubChem. Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Shaikh, M. S., et al. (2020). Exploiting the 4-Hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104087. Available from: [Link]

  • TÜBİTAK Academic Journals. New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characteriz. Available from: [Link]

  • Rasayan Journal of Chemistry. STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Available from: [Link]

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Sources

Protocol for Measuring Enzyme Inhibition of Carboxypeptidase A by 4-[(Phenylacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the inhibitory potential of 4-[(Phenylacetyl)amino]benzoic acid against Carboxypeptidase A (CPA), a well-characterized zinc metalloprotease. Carboxypeptidase A serves as a critical model enzyme for understanding protease function and for developing novel therapeutic inhibitors[1]. The structural features of 4-[(Phenylacetyl)amino]benzoic acid, particularly the presence of a terminal carboxylate group and a hydrophobic phenylacetyl moiety, suggest it may act as a competitive inhibitor by mimicking endogenous substrates[2][3]. This protocol outlines a detailed, microplate-based spectrophotometric assay, data analysis procedures for calculating the half-maximal inhibitory concentration (IC₅₀), and the scientific rationale behind the experimental design.

Introduction to the Target and Inhibitor

Carboxypeptidase A (CPA) is a digestive exopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with bulky aromatic or branched aliphatic side chains. As a zinc-containing metalloenzyme, its catalytic mechanism is a key subject of study in enzymology and a target for inhibitor design[1].

4-[(Phenylacetyl)amino]benzoic acid is a derivative of para-aminobenzoic acid (PABA)[4]. While PABA and its derivatives are known for a range of biological activities, including inhibiting folate synthesis in bacteria[5] and potentially acting as cholinesterase inhibitors[6], the specific inhibitory profile of this phenylacetyl-conjugated version is less characterized. Its structure bears resemblance to common CPA substrates like hippuryl-L-phenylalanine, suggesting a potential interaction with the CPA active site. This protocol provides the means to quantify this interaction.

Principle of the Spectrophotometric Assay

The enzyme inhibition assay described herein is a continuous spectrophotometric rate determination assay performed in a 96-well microplate format[7][8]. The activity of Carboxypeptidase A is monitored by measuring the rate of hydrolysis of a chromogenic substrate, N-(4-methoxyphenylazoformyl)-L-phenylalanine (MAPP)[9]. CPA cleaves the peptide bond in MAPP, causing a decrease in absorbance at 350 nm.

The presence of an inhibitor, such as 4-[(Phenylacetyl)amino]benzoic acid, will decrease the rate of substrate hydrolysis. By measuring the enzyme's reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%[10].

cluster_assay Assay Principle cluster_measurement Measurement Enzyme Carboxypeptidase A (CPA) Product Cleaved Products (Low Absorbance at 350 nm) Enzyme->Product Hydrolysis Substrate MAPP Substrate (High Absorbance at 350 nm) Substrate->Enzyme Binds to Active Site Measurement Monitor Decrease in Absorbance at 350 nm over Time Inhibitor 4-[(Phenylacetyl)amino]benzoic acid Inhibitor->Enzyme Inhibits

Caption: Mechanism of the chromogenic CPA assay.

Materials and Reagents

Reagent / Material Supplier Example Purpose
Carboxypeptidase A (from bovine pancreas)Sigma-Aldrich (C9268)Enzyme
4-[(Phenylacetyl)amino]benzoic acidN/A (Test Compound)Inhibitor
N-(4-methoxyphenylazoformyl)-Phe-OH (MAPP)Bachem (4015555)Chromogenic Substrate
Trizma® baseSigma-Aldrich (T1503)Buffer Component
Sodium Chloride (NaCl)Sigma-Aldrich (S9888)Buffer Component
Hydrochloric Acid (HCl)Fisher ScientificpH Adjustment
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich (D2650)Solvent for Inhibitor/Substrate
96-well UV-transparent microplatesCorning (3635)Assay Plate
Microplate SpectrophotometerBMG Labtech (CLARIOstar)Data Acquisition
Standard Laboratory EquipmentN/APipettes, tubes, etc.
Purified WaterMilliporeSigmaReagent Preparation

Step-by-Step Experimental Protocol

This protocol is designed to determine the IC₅₀ value of 4-[(Phenylacetyl)amino]benzoic acid for CPA. All measurements should be performed in triplicate to ensure statistical validity.

Preparation of Reagents and Solutions
  • Assay Buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.5):

    • Dissolve 6.057 g of Trizma base and 29.22 g of NaCl in ~900 mL of purified water.

    • Adjust the pH to 7.5 at 25 °C using 1 M HCl[11].

    • Bring the final volume to 1 L with purified water. Store at 4 °C.

  • Inhibitor Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of 4-[(Phenylacetyl)amino]benzoic acid in 100% DMSO. The exact mass will depend on the molecular weight of the compound.

    • Store at -20 °C. Subsequent serial dilutions will be made from this stock.

  • Substrate Stock Solution (2.2 mM MAPP):

    • Dissolve 8 mg of N-(4-methoxyphenylazoformyl)-Phe-OH in 10 mL of DMSO[12].

    • Protect from light and store in small aliquots at -20 °C.

  • Enzyme Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold Assay Buffer.

    • Store in aliquots at -80 °C to avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (120 nM):

    • On the day of the experiment, dilute the enzyme stock solution with cold Assay Buffer to a final concentration of 120 nM. The precise dilution factor will depend on the specific activity of the enzyme lot. The final concentration in the assay well will be 60 nM[12].

    • Keep the enzyme working solution on ice throughout the experiment.

Assay Procedure in 96-Well Plate
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in Assay Buffer to obtain a range of concentrations. A typical 10-point, 3-fold dilution series starting from 200 µM is a good starting point.

    • Ensure the final DMSO concentration in all wells remains constant (e.g., ≤1%) to avoid solvent effects. Prepare a "no inhibitor" control containing the same final DMSO concentration.

  • Set up the Assay Plate:

    • The total reaction volume per well is 200 µL.

    • Test Wells: Add 100 µL of Assay Buffer containing the appropriate inhibitor dilution.

    • Positive Control (100% Activity): Add 100 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 200 µL of Assay Buffer containing the substrate at its final concentration (see step 5). This is used for background correction.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of the 120 nM Enzyme Working Solution to each Test Well and the Positive Control well. Do not add enzyme to the Blank wells.

    • The total volume is now 150 µL.

    • Mix gently by tapping the plate.

    • Cover the plate and pre-incubate at 37 °C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced[7][9].

  • Initiate the Enzymatic Reaction:

    • Prepare a sufficient volume of Substrate Working Solution by diluting the 2.2 mM MAPP stock solution into Assay Buffer to a concentration of 440 µM.

    • To initiate the reaction, add 50 µL of the 440 µM Substrate Working Solution to all wells (including Blanks). The final concentration of substrate in the well will be 110 µM.

    • Causality Note: Initiating the reaction with the substrate is crucial. Adding the enzyme last would not allow for the pre-incubation equilibrium between the enzyme and inhibitor to be established.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the decrease in absorbance at 350 nm every 30 seconds for 10-15 minutes[9][12].

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions prep2 Create Serial Dilutions of Inhibitor prep1->prep2 assay1 Add Inhibitor Dilutions and Controls to Plate prep2->assay1 assay2 Add Enzyme Working Solution to Wells (except Blank) assay1->assay2 assay3 Pre-incubate Plate (15 min at 37°C) assay2->assay3 assay4 Initiate Reaction by Adding Substrate Solution assay3->assay4 assay5 Measure Absorbance (350 nm) Kinetically assay4->assay5 analysis1 Calculate Initial Reaction Rates (V₀) assay5->analysis1 analysis2 Calculate Percent Inhibition for each Concentration analysis1->analysis2 analysis3 Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) analysis2->analysis3 analysis4 Determine IC₅₀ Value via Non-linear Regression analysis3->analysis4

Caption: Experimental workflow for IC₅₀ determination.

Data Analysis and Interpretation

  • Calculate Initial Reaction Rates (V₀):

    • For each well, determine the initial reaction velocity (V₀) by plotting absorbance vs. time.

    • The rate is the slope of the linear portion of this curve, typically within the first 5 minutes of the reaction. The rate will be expressed in mOD/min or ΔA/min.

  • Calculate Percent Inhibition:

    • Use the following equation to calculate the percentage of enzyme inhibition for each inhibitor concentration[10]: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

      • Where V₀_inhibitor is the rate in the presence of the inhibitor.

      • Where V₀_control is the rate of the positive control (100% activity).

  • Determine the IC₅₀ Value:

    • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) available in software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[9].

Parameter Description Example Value
Enzyme Concentration Final concentration of CPA in the well.60 nM
Substrate Concentration Final concentration of MAPP in the well.110 µM
Incubation Temperature Temperature for pre-incubation and reaction.37 °C
Wavelength Wavelength for absorbance measurement.350 nm
IC₅₀ Concentration for 50% inhibition.To be Determined

Trustworthiness and Self-Validation

  • Positive Control (No Inhibitor): This well establishes the baseline for maximum enzyme activity (Vmax) under the assay conditions. Its rate is the benchmark against which all inhibition is measured.

  • Blank (No Enzyme): This well measures the rate of non-enzymatic substrate degradation or any background signal. This value should be subtracted from all other readings. A high rate in the blank indicates substrate instability.

  • Dose-Response Curve: A well-behaved inhibitor will produce a sigmoidal dose-response curve. A flat curve indicates no inhibition, while an irregular curve may suggest compound-specific issues like aggregation or assay interference.

  • Further Characterization: To determine the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic experiments are required where the substrate concentration is varied in the presence of a fixed inhibitor concentration, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots[13][14].

References

  • Bio-protocol. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23). Available from: [Link]

  • Stepankova, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal. Available from: [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available from: [Link]

  • Hewage, R. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1). Available from: [Link]

  • MilliporeSigma. Enzymatic Assay: Carboxypeptidase. Available from: [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Available from: [Link]

  • Ali, M., et al. (2023). Accessibility of Carboxypeptidase A-bound Zinc to Chelation Correlates with an Intermediate State in the Protein's Unfolding Pathway. ACS Omega. Available from: [Link]

  • Sparkl. Revision Notes - Enzyme kinetics and inhibition. Available from: [Link]

  • Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]

  • Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist. Available from: [Link]

  • Szymański, P., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Available from: [Link]

  • Kumar, S., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Available from: [Link]

  • BRENDA Enzyme Database. EC 3.5.1.11. Available from: [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available from: [Link]

  • Wikipedia. 4-Aminobenzoic acid. Available from: [Link]

  • El-Sayed, M. A., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie. Available from: [Link]

  • Wikipedia. Carboxypeptidase A inhibitor. Available from: [Link]

  • Neurath, H., et al. (1967). Bovine carboxypeptidase A—activation, chemical structure and molecular heterogeneity. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences. Available from: [Link]

  • Kim, D. H., & Kim, K. B. (1998). Chemistry-based design of inhibitors for carboxypeptidase A. Journal of Biochemistry and Molecular Biology. Available from: [Link]

  • Falih, Z. H., & Hammood, Z. A. (2024). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • PubChem. 4-Aminobenzoic Acid. Available from: [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Organic Chemistry International. Available from: [Link]

  • Google Patents. CN101973902A - Synthesis method of para aminobenzoic acid.
  • Zhang, S., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2023). Mode of the action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft. Available from: [Link]

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Application Notes and Protocols for the Electropolymerization of 4-Aminobenzoic Acid Derivatives in Sensor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Electropolymerization in Crafting Sensitive and Selective Sensors

In the realm of modern analytical chemistry, particularly in drug discovery and diagnostics, the demand for rapid, sensitive, and selective detection methods is paramount. Electrochemical sensors have emerged as a powerful tool to meet this need, and at the heart of many high-performance sensors lies a carefully engineered electrode surface. Electropolymerization, a versatile and cost-effective technique, offers a direct and controllable means of modifying electrode surfaces with thin, stable, and functional polymer films. This guide focuses on the electropolymerization of 4-aminobenzoic acid (4-ABA) and its derivatives, a class of monomers that yield conductive and highly functionalizable polymers, making them ideal candidates for the development of sophisticated electrochemical sensors.

4-aminobenzoic acid is an attractive monomer for several reasons: its amino group allows for straightforward electropolymerization, while the carboxylic acid group provides a versatile handle for the covalent immobilization of biological recognition elements such as enzymes, antibodies, and nucleic acids.[1] This dual functionality is the cornerstone of its utility in creating biosensors with high specificity. Furthermore, the resulting poly(4-aminobenzoic acid) (PABA) film itself often exhibits electrocatalytic properties, enhancing the sensitivity of the sensor towards various analytes.[2][3] This document provides a comprehensive overview of the principles, protocols, and applications of 4-ABA electropolymerization for sensor development, aimed at researchers, scientists, and professionals in the field of drug development.

The "Why": Causality Behind Experimental Choices in 4-ABA Electropolymerization

The success of a PABA-based sensor hinges on the quality and properties of the electropolymerized film. These properties are intricately linked to the specific conditions of the electropolymerization process. Understanding the rationale behind each experimental parameter is crucial for optimizing sensor performance.

The electrochemical polymerization of 4-ABA, like other aniline derivatives, proceeds via an oxidative mechanism.[4] The process is initiated by the oxidation of the amino group on the monomer at the electrode surface, forming a radical cation. This reactive species then couples with other monomers or oligomers in solution, leading to the growth of the polymer chain on the electrode. The presence of the carboxylic acid group influences the polymer's structure and properties.[4]

Several key parameters must be carefully controlled during electropolymerization to achieve a stable, uniform, and functional PABA film:

  • Monomer Concentration: The concentration of 4-ABA in the electropolymerization solution directly affects the rate of polymer growth and the thickness of the resulting film. A higher concentration generally leads to a faster deposition rate and a thicker film. However, an excessively high concentration can result in a less uniform and potentially passivating film. An optimal concentration, often in the range of 0.1 mM to 5.0 mM, is typically determined experimentally to achieve the desired film characteristics.[2]

  • pH of the Polymerization Medium: The pH of the solution plays a critical role in the electropolymerization of aminobenzoic acids. The protonation state of both the amino and carboxylic acid groups is pH-dependent, which in turn affects the monomer's reactivity and the polymer's structure and electroactivity. Acidic conditions are often employed to facilitate the polymerization process.[5][6]

  • Electrochemical Method and Parameters: Cyclic voltammetry (CV) is a commonly used technique for electropolymerization as it allows for controlled film growth and in-situ monitoring of the process. The potential window and scan rate are critical parameters. The anodic potential limit must be sufficient to oxidize the monomer, while the cathodic limit can influence the polymer's properties. The scan rate affects the morphology and adherence of the film. A slower scan rate generally promotes the formation of a more ordered and adherent film. Chronoamperometry, applying a constant potential, is another method used for film deposition.[1][5]

  • Supporting Electrolyte: The supporting electrolyte provides conductivity to the solution and can also influence the morphology and properties of the polymer film through the incorporation of counter-ions. The choice of electrolyte depends on the specific application and the desired film characteristics.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of PABA-modified electrodes for sensor applications.

Protocol 1: Electropolymerization of 4-Aminobenzoic Acid on a Glassy Carbon Electrode (GCE)

This protocol describes the modification of a glassy carbon electrode with a PABA film using cyclic voltammetry.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., alumina slurry, diamond paste)

  • 4-Aminobenzoic acid (4-ABA)

  • Phosphate buffer solution (PBS), pH 7.0

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE surface to a mirror-like finish using alumina slurry or diamond paste of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Electropolymerization Solution:

    • Prepare a 0.1 M phosphate buffer solution (pH 7.0).

    • Dissolve 4-ABA in the PBS to a final concentration of 100 µmol L⁻¹.[7][8]

  • Electropolymerization:

    • Set up the three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • Immerse the electrodes in the electropolymerization solution.

    • Perform cyclic voltammetry by scanning the potential from -0.3 V to +1.5 V for 30 cycles at a scan rate of 100 mV s⁻¹.[7][8]

    • After electropolymerization, rinse the modified electrode gently with deionized water to remove any unreacted monomer and loosely bound polymer.

  • Characterization of the PABA Film:

    • The successful formation of the PABA film can be confirmed by electrochemical characterization techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) in a suitable redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A decrease in the peak currents and an increase in the peak-to-peak separation in the CV, along with an increased charge transfer resistance in the EIS, indicate the formation of the polymer film.[9] Scanning electron microscopy (SEM) can be used to visualize the morphology of the PABA film.[2]

Protocol 2: Fabrication of a Dopamine Sensor using a PABA-Modified Electrode

This protocol details the application of the PABA-modified GCE for the sensitive detection of dopamine.

Materials:

  • PABA-modified GCE (from Protocol 1)

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS), pH 7.0

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of Dopamine Standard Solutions:

    • Prepare a stock solution of dopamine in 0.1 M perchloric acid to prevent oxidation.

    • Prepare a series of dopamine standard solutions of varying concentrations by diluting the stock solution with PBS (pH 7.0).

  • Electrochemical Detection of Dopamine:

    • Set up the three-electrode cell with the PABA-modified GCE as the working electrode.

    • Immerse the electrodes in the dopamine standard solution.

    • Use a suitable electrochemical technique for detection, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to enhance sensitivity. For DPV, typical parameters could be a potential range of 0.0 V to 0.6 V with a modulation amplitude of 50 mV.

    • Record the oxidation peak current of dopamine.

  • Data Analysis:

    • Plot the oxidation peak current as a function of the dopamine concentration to generate a calibration curve.

    • The linear range and the limit of detection (LOD) can be determined from the calibration curve. The PABA-modified electrode has been shown to exhibit a wide linear range and a low detection limit for dopamine, often in the nanomolar range.[10]

Visualizing the Process: Diagrams and Workflows

Visual aids are indispensable for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.

Electropolymerization_Workflow cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_char Characterization cluster_app Sensor Application Polish Polish GCE Clean Clean & Sonicate Polish->Clean Dry Dry Electrode Clean->Dry Solution Prepare 4-ABA Solution Dry->Solution CV Cyclic Voltammetry Solution->CV Rinse Rinse Electrode CV->Rinse Char_CV CV in Redox Probe Rinse->Char_CV Char_EIS EIS Rinse->Char_EIS Char_SEM SEM Rinse->Char_SEM Analyte Prepare Analyte Solution Rinse->Analyte Detection Electrochemical Detection (DPV/SWV) Analyte->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for the fabrication and application of a PABA-modified electrode.

Polymerization_Mechanism Monomer 4-ABA Monomer Radical Radical Cation Monomer->Radical -e⁻ (Oxidation) Dimer Dimer Radical->Dimer + Monomer Oligomer Oligomer Dimer->Oligomer + Monomers Polymer Poly(4-ABA) Film on Electrode Oligomer->Polymer Propagation

Caption: Simplified schematic of the 4-ABA electropolymerization mechanism.

Biosensor_Signaling_Pathway Electrode Electrode PABA Poly(4-ABA) Film Electrode->PABA Electropolymerization Signal Electrochemical Signal Electrode->Signal Biomolecule Immobilized Biomolecule (e.g., Enzyme) PABA->Biomolecule Covalent Immobilization (via -COOH) Product Product Biomolecule->Product Catalysis Analyte Analyte Analyte->Biomolecule Biorecognition Product->Electrode Electrochemical Reaction

Caption: General signaling pathway of a biosensor based on a PABA-modified electrode.

Quantitative Data and Performance Metrics

The performance of sensors based on electropolymerized 4-ABA and its derivatives is impressive, with notable sensitivity and selectivity for a wide range of analytes. The following table summarizes the performance of several reported sensors.

AnalyteElectrode ModificationAnalytical TechniqueLinear Range (M)Limit of Detection (LOD) (M)Reference
DopaminePoly(4-ABA)/GCEHPLC with electrochemical detection-2.0 x 10⁻⁸[10]
Acetaminophennano-Au/Poly(4-ABA)/CPEDPV1.0 x 10⁻⁷ - 8.0 x 10⁻⁵8.0 x 10⁻⁸[2]
TryptophanPoly(4-ABA)/GCEDPV1.0 x 10⁻⁶ - 1.0 x 10⁻⁴2.0 x 10⁻⁷[11]
DoxepinPoly(4-ABA)/MWNTs/GCELSV1.0 x 10⁻⁹ - 1.0 x 10⁻⁶1.0 x 10⁻¹⁰[9][12]
Sunset Yellow & TartrazinePoly(4-ABA)/MWCNTs/GCEDPV0.01-5.0 µM2.3 nM (SY), 3.0 nM (TZ)[7][8]

GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, MWNTs: Multi-walled Carbon Nanotubes, DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, HPLC: High-Performance Liquid Chromatography

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The successful modification of the electrode can be readily confirmed through standard electrochemical characterization techniques. A well-prepared PABA-modified electrode should exhibit reproducible electrochemical behavior. For sensor applications, the inclusion of positive and negative controls, along with the analysis of spiked samples, is essential to validate the accuracy and reliability of the method. The stability of the sensor can be assessed by monitoring its response over time and after repeated use. A robust sensor should maintain its sensitivity and selectivity for an extended period.

Conclusion and Future Perspectives

The electropolymerization of 4-aminobenzoic acid and its derivatives provides a powerful and versatile platform for the development of advanced electrochemical sensors. The ease of film formation, coupled with the inherent functionality of the resulting polymer, allows for the creation of sensors with high sensitivity, selectivity, and stability. The applications of these sensors are vast, ranging from the detection of neurotransmitters and pharmaceuticals to food safety and environmental monitoring.[2][7][8][9][10][11][12]

Future research in this area is likely to focus on the development of novel 4-ABA derivatives with enhanced properties, the fabrication of nanocomposite films incorporating materials such as carbon nanotubes and metal nanoparticles to further improve sensor performance, and the miniaturization of these sensors for in-vivo and point-of-care applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the exciting potential of electropolymerized 4-aminobenzoic acid in the ever-evolving field of sensor science.

References

  • Ma, Y., et al. (2001). Sensitive determination of dopamine on poly(aminobenzoic acid) modified electrode and the application toward an experimental Parkinsonian animal model. PubMed. Available at: [Link]

  • Liu, X., et al. (2012). Electropolymerization of 4-aminobenzoic acid containing nano-Au deposited on carbon paste electrode for determination of acetaminophen. Journal of the Iranian Chemical Society. Available at: [Link]

  • Pistonesi, M., et al. (2018). Preparation, characterization, and application in biosensors of functionalized platforms with poly(4-aminobenzoic acid). ResearchGate. Available at: [Link]

  • American Chemical Society. (2023). Electrochemical behavior and functionalization of poly(4-aminobenzoic acid) for sensor applications. American Chemical Society. Available at: [Link]

  • Gorelova, A. M., et al. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. MDPI. Available at: [Link]

  • Gorelova, A. M., et al. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. PubMed. Available at: [Link]

  • Jin, G., et al. (2004). Poly(p-aminobenzene sulfonic acid)-modified glassy carbon electrode for simultaneous detection of dopamine and ascorbic acid. ResearchGate. Available at: [Link]

  • Thiemann, T., & Brett, C. M. A. (2001). Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and from aminobenzoic acids and aniline. ResearchGate. Available at: [Link]

  • Kumara Swamy, B. E., & Kumar, M. S. (2009). Cyclic Voltammetric Investigation of Dopamine at p-aminobenzoic Acid Modified Carbon Paste Electrode. International Journal of Electrochemical Science. Available at: [Link]

  • Gorelova, A. M., et al. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. PMC. Available at: [Link]

  • Thiemann, T., & Brett, C. M. A. (2001). Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and from aminobenzoic acids and aniline. SciSpace. Available at: [Link]

  • Zhang, L., et al. (2009). Electrochemical behavior and voltammetric determination of tryptophan based on 4-aminobenzoic acid polymer film modified glassy carbon electrode. PubMed. Available at: [Link]

  • Xu, X.-L., et al. (2010). A Novel Electrochemical Sensor for Probing Doxepin Created on a Glassy Carbon Electrode Modified with Poly(4-Amino- benzoic Acid)/Multi-Walled Carbon Nanotubes Composite Film. Semantic Scholar. Available at: [Link]

  • Xu, X.-L., et al. (2010). A Novel Electrochemical Sensor for Probing Doxepin Created on a Glassy Carbon Electrode Modified with Poly(4-Amino- benzoic Acid)/Multi-Walled Carbon Nanotubes Composite Film. MDPI. Available at: [Link]

  • Shao, H. (2017). Porous polydopamine and para-aminobenzoic acid complex membrane formed by electrochemical codeposition/degradation. Atlantis Press. Available at: [Link]

  • Evsiukov, I. O., et al. (2023). Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality. MDPI. Available at: [Link]

  • Azooz, R. E., et al. (2007). Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films. Taylor & Francis Online. Available at: [Link]

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Microbial biosynthesis of para-aminobenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microbial Biosynthesis and Yield Optimization of para-Aminobenzoic Acid (pABA) and Its Derivatives

Introduction & Industrial Relevance

para-Aminobenzoic acid (pABA) is a highly versatile aromatic building block utilized extensively in the pharmaceutical, cosmetic, and chemical industries. While traditionally synthesized via the chemical oxidation of petrochemical-derived p-xylene[1], the urgent shift toward sustainable biomanufacturing has driven the development of engineered microbial cell factories. This application note details the mechanistic biology, metabolic engineering strategies, and validated protocols for the high-yield microbial production of pABA and its downstream derivatives.

Mechanistic Biology of the pABA Biosynthetic Pathway

In microbes such as Escherichia coli and Saccharomyces cerevisiae, pABA is synthesized from chorismate, the terminal branch-point metabolite of the shikimate pathway[2],[3]. The conversion of chorismate to pABA is a two-step process catalyzed by three distinct enzymes:

  • Amination (PabA and PabB) : PabA (glutamine amidotransferase) and PabB (4-amino-4-deoxychorismate synthase) form a heterodimeric ADC synthase complex. Mechanistically, PabA lacks independent glutaminase activity; it must bind PabB in a strict 1:1 ratio to become a conditional glutaminase[4]. Together, they transfer the amide nitrogen from glutamine to chorismate, yielding 4-amino-4-deoxychorismate (4ADC) and glutamate[4],[5].

  • Aromatization (PabC) : PabC (4-amino-4-deoxychorismate lyase) catalyzes the elimination of pyruvate from 4ADC, driving the aromatization of the ring to form the final pABA product[5].

Pathway Chorismate Chorismate PabA/PabB Complex\n(ADC Synthase) PabA/PabB Complex (ADC Synthase) Chorismate->PabA/PabB Complex\n(ADC Synthase) Glutamine Glutamine Glutamine->PabA/PabB Complex\n(ADC Synthase) Glutamate Glutamate 4-Amino-4-deoxychorismate\n(4ADC) 4-Amino-4-deoxychorismate (4ADC) PabC\n(ADC Lyase) PabC (ADC Lyase) 4-Amino-4-deoxychorismate\n(4ADC)->PabC\n(ADC Lyase) Pyruvate Pyruvate pABA pABA PabA/PabB Complex\n(ADC Synthase)->Glutamate PabA/PabB Complex\n(ADC Synthase)->4-Amino-4-deoxychorismate\n(4ADC) PabC\n(ADC Lyase)->Pyruvate PabC\n(ADC Lyase)->pABA

Fig 1. Enzymatic conversion of chorismate to pABA via the PabA/PabB complex and PabC.

Metabolic Engineering Strategies for Yield Optimization

Achieving industrial-scale titers of pABA requires overcoming native metabolic bottlenecks, specifically carbon leakage to biomass and the diffusion limits of the PabA/PabB complex.

  • Enzyme Fusion for Stoichiometric Proximity : Because PabA and PabB must form a complex to function efficiently, overexpressing them as separate polypeptides often leads to suboptimal assembly due to dissociation constants. Introducing a fused pabAB gene from Corynebacterium efficiens physically links the domains, ensuring equimolar expression and spatial proximity. This modification alone significantly increases pABA titer[6],[7].

  • Modular Pathway Division (Co-utilization) : A breakthrough strategy involves decoupling cell growth from chemical production. By engineering an E. coli host (e.g., strain GX1) to lack key glycolytic enzymes (pykF, pykA), the conversion of phosphoenolpyruvate (PEP) to pyruvate (PYR) is blocked. Glucose is thus exclusively funneled into PEP and the shikimate pathway (Production Module). To sustain cell viability, xylose is co-fed and routed through the Dahms pathway to supply PYR strictly for biomass (Energy Module)[2],[8].

  • Carbon Source Optimization in Yeast : In S. cerevisiae, in silico stoichiometric modeling revealed that a combined glycerol-ethanol carbon source provides a superior thermodynamic landscape for pABA production compared to glucose, yielding up to 215 mg/L in fed-batch bioreactors[3].

Table 1: Quantitative Yields of pABA in Engineered Microbes

Host OrganismCarbon SourceKey Genetic ModificationsMax TiterYieldRef
E. coli GX1Glucose / XyloseModular division, pabABC overexpression8.22 g/L0.23 g/g[2]
E. coliGlucoseChromosomal PT7lac-pabAB(ce-mod), aroFfbr, pabC4.80 g/L21.0%[6]
S. cerevisiaeGlycerol / EthanolARO4 K229L, ΔARO7, ΔTRP3, ABZ1/ABZ2215 mg/L2.64%[3]

Experimental Protocols

The following protocol outlines a self-validating system for engineering and quantifying pABA production in E. coli.

Protocol 1: Construction and Validation of a pABA-Overproducing Strain

Causality Focus: This protocol uses an auxotrophic rescue mechanism to ensure that only functionally active pABA pathways yield viable colonies, eliminating false positives during strain construction.

  • Host Preparation : Obtain an E. coli strain with genomic deletions in pabA, pabB, and pabC (e.g., a ΔpabABC mutant). This strain is a strict pABA auxotroph and cannot grow on minimal media without external pABA supplementation[9],[10].

  • Plasmid Assembly : Clone the codon-optimized fused pabAB gene (from C. efficiens) and the native E. colipabC gene into a high-copy expression vector under a tightly regulated promoter (e.g., T7lac)[6]. Rationale: The T7lac promoter prevents leaky expression during the initial growth phase, minimizing metabolic burden before adequate biomass is achieved.

  • Transformation & Self-Validation : Transform the plasmid into the auxotrophic host. Plate the transformants on M9 minimal agar plates lacking pABA but containing the appropriate antibiotic and inducer (IPTG).

    • Validation checkpoint: Only cells harboring a fully functional PabAB-PabC enzymatic cascade will synthesize endogenous pABA and form colonies.

  • Pre-culture : Inoculate a validated colony into 5 mL of LB broth. Grow overnight at 37°C, 250 rpm.

Protocol 2: Fed-Batch Fermentation and HPLC Quantification

Causality Focus: Utilizing a dual-feed strategy prevents carbon catabolite repression while maintaining the strict division of energy and production modules.

  • Bioreactor Setup : Prepare a 1 L bioreactor with 500 mL of modified M9 minimal medium. Add initial co-substrates: 10 g/L glucose and 10 g/L xylose[2].

  • Inoculation & Growth : Inoculate the bioreactor with 5% (v/v) seed culture. Maintain parameters: 37°C, pH 7.0 (controlled via NH₄OH, which also serves as the nitrogen donor for the PabA amination step), and dissolved oxygen (DO) > 30%.

  • Induction : Once the OD₆₀₀ reaches 2.0, induce pathway expression with 0.1 mM IPTG.

  • Fed-Batch Strategy : Monitor glucose and xylose consumption. Feed a concentrated solution (500 g/L glucose, 250 g/L xylose) exponentially to maintain residual sugar concentrations between 1-5 g/L. Rationale: Preventing sugar starvation ensures continuous PEP accumulation, while avoiding excess sugar prevents the accumulation of toxic byproducts like acetate[2].

  • Sampling & HPLC Analysis :

    • Withdraw 1 mL samples every 12 hours. Centrifuge at 12,000 × g for 5 min.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Analyze via HPLC using a C18 reverse-phase column. Mobile phase: 0.1% trifluoroacetic acid in water (A) and methanol (B) under a gradient elution. Detect pABA absorbance at 280 nm.

Workflow A 1. Plasmid Design (Fused pabAB + pabC) B 2. Host Transformation (ΔpabABC Auxotroph) A->B C 3. Functional Validation (Growth on M9 w/o pABA) B->C D 4. Fed-Batch Fermentation (Glucose/Xylose Co-feed) C->D E 5. HPLC Quantification (C18 Column, 280nm) D->E

Fig 2. Self-validating experimental workflow for engineering and quantifying pABA biosynthesis.

Downstream Derivatives and Pharmaceutical Applications

Microbially synthesized pABA serves as a versatile platform chemical for high-value derivatives:

  • 4-Amino-phenylalanine (4APhe) : By redirecting the pABA pathway intermediate, engineered strains can synthesize 4APhe, a non-canonical amino acid used in advanced peptide therapeutics. This is achieved without pyruvate release, utilizing the same modular glucose/xylose co-utilization strategy[2].

  • Antimicrobial Schiff Bases : pABA can be chemically hybridized with aromatic aldehydes (e.g., salicylaldehydes, 5-nitrofurfural) via an imine bond to form Schiff bases. These pABA derivatives exhibit potent broad-spectrum antifungal properties and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), as well as notable cytotoxicity against cancer cell lines (e.g., HepG2)[11].

  • Folate Biosynthesis : In native and engineered microbial systems (such as Lactococcus lactis), pABA is directly condensed with pteridine derivatives to form folates (Vitamin B9), which are essential for one-carbon metabolism and nucleotide synthesis[12].

References

  • Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Applied and Environmental Microbiology. URL:[Link]

  • Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry. URL:[Link]

  • P-Aminobenzoate Synthesis in Escherichia Coli: Kinetic and Mechanistic Characterization of the Amidotransferase PabA. Biochemistry (PubMed). URL:[Link]

  • Folate synthesis in plants: The p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids. PNAS. URL:[Link]

  • Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae. ResearchGate. URL:[Link]

  • An Unusual Route for p-Aminobenzoate Biosynthesis in Chlamydia trachomatis Involves a Probable Self-Sacrificing Diiron Oxygenase. Journal of Bacteriology. URL:[Link]

  • Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology. URL:[Link]

  • p-Aminobenzoic acid. American Chemical Society. URL:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. URL:[Link]

  • para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis. Infection and Immunity (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-[(Phenylacetyl)amino]benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-[(Phenylacetyl)amino]benzoic acid is a valuable compound in drug discovery, often utilized as a structural scaffold or targeted ligand. However, its biphasic chemical nature—a highly hydrophobic phenylacetyl tail coupled with a polar, ionizable benzoic acid head—frequently leads to solubility bottlenecks in aqueous biological environments.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure accurate dose-response data and prevent compound aggregation during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 4-[(Phenylacetyl)amino]benzoic acid precipitate when I dilute it from my DMSO stock into the assay buffer? A1: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the local dielectric constant drops precipitously. The highly hydrophobic phenylacetyl moiety aggregates to minimize contact with water before the carboxylic acid group can establish stabilizing hydrogen bonds. This kinetic aggregation often outpaces thermodynamic dissolution, leading to irreversible precipitation[1][2].

Q2: My dose-response curves are plateauing early and showing unusually shallow Hill slopes. Is this a solubility issue? A2: Yes. According to the NIH Assay Guidance Manual, compound solubility problems and precipitation at higher concentrations frequently manifest as shallow Hill slopes or incomplete inhibition curves (plateauing below 75%)[3][4]. When the compound precipitates, the actual concentration of the bioavailable monomer in solution is much lower than the nominal concentration, leading to false-negative results or skewed potency metrics[2].

Q3: What is the maximum DMSO tolerance I should aim for in my assays? A3: DMSO tolerance varies strictly by assay type. While some robust biochemical enzyme assays can tolerate up to 5-10% DMSO, most cell-based assays and sensitive protein-protein interaction screens require final DMSO concentrations below 0.5% (ideally ≤0.1%) to prevent solvent-induced cytotoxicity or target denaturation[1].

Section 2: Troubleshooting Guide

Issue 1: Immediate Cloudiness/Precipitation Upon Aqueous Dilution

  • Root Cause: Rapid polarity shift (solvent shock) and protonation of the carboxylic acid.

  • Solution A (pH Optimization): The pKa of the benzoic acid group is approximately 4.0–4.5. Ensure your assay buffer is at least pH 7.4. At this pH, the carboxylic acid is fully deprotonated to a carboxylate anion, significantly increasing thermodynamic solubility. If precipitation persists, verify that the buffer capacity is sufficient to handle the acidic stock.

  • Solution B (Step-Down Dilution): Instead of a 1:100 direct dilution, perform a serial dilution in intermediate solvent mixtures (e.g., 50% DMSO/water) before the final transfer to the assay plate. This reduces the kinetic shock[1].

Issue 2: Gradual Precipitation Over the Course of a 24-Hour Cell Assay

  • Root Cause: The compound is kinetically trapped in a supersaturated state initially but becomes thermodynamically unstable over time.

  • Solution: Utilize an inclusion complex. Formulating the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenylacetyl ring within the cyclodextrin's hydrophobic cavity, leaving the hydrophilic exterior to interact with the aqueous media. This prevents gradual aggregation without altering the compound's intrinsic pharmacological properties[5][6].

Section 3: Quantitative Data & Strategy Comparison

To assist in selecting the optimal solubility enhancement strategy, refer to the comparative table below:

StrategyMechanism of ActionTypical Solubility GainAssay CompatibilityDrawbacks
Buffer pH Adjustment (pH > 7.4) Deprotonates carboxylic acid to form a soluble anion.5x to 10xHigh (Most physiological assays are pH 7.4)Ineffective for highly hydrophobic tails; depends on target pH tolerance.
Co-solvency (DMSO) Lowers dielectric constant of the solvent mixture.10x to 50xLow to Moderate (Requires strict DMSO tolerance checks)High DMSO limits cell viability and alters protein folding[1].
HP-β-CD Complexation Encapsulates the hydrophobic phenyl ring in a cavity.50x to 100x+High (Biocompatible, low toxicity in cell assays)[5]Requires preparation time; potential competitive binding with lipophilic targets.
Surfactants (e.g., Tween-20) Forms micelles around the hydrophobic compound.10x to 20xModerate (Can interfere with membrane targets)May cause cell lysis or interfere with fluorescence readouts.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Expertise & Experience Insight: Cyclodextrins rely on thermodynamic equilibration to form host-guest complexes. Simple mixing is insufficient; adequate time and agitation are required to supply the activation energy necessary for the hydrophobic tail to displace water molecules inside the CD cavity[6].

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20% (w/v).

  • Compound Addition: Slowly add 4-[(Phenylacetyl)amino]benzoic acid (either as a dry powder or a highly concentrated 50 mM DMSO stock) to the stirring HP-β-CD solution. Aim for a 1:2 to 1:5 molar ratio (Compound:Cyclodextrin).

  • Equilibration: Incubate the mixture at 37°C with continuous orbital shaking (e.g., 500 rpm) for 24 hours.

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound.

  • Validation (Self-Validating Step): Transfer the supernatant to a clear-bottom 96-well plate. Measure the absorbance at 600 nm (or use a nephelometer) to confirm the absence of light scattering (turbidity). The baseline should match a blank buffer control. Quantify the exact dissolved concentration using LC-MS or UV-Vis spectroscopy against a standard curve.

Protocol 2: Step-Down Dilution to Prevent Solvent Shock

Expertise & Experience Insight: Gradual reduction of the organic solvent fraction allows the compound to transition smoothly from a solvated state to a hydrated state, preventing the rapid nucleation that causes precipitation[7].

  • Primary Stock: Prepare a 10 mM stock of 4-[(Phenylacetyl)amino]benzoic acid in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting 10 µL of the primary stock into 90 µL of a 50% DMSO / 50% Assay Buffer mixture. Pipette up and down gently.

  • Final Assay Dilution: Transfer the required volume of the intermediate stock directly into the final assay well containing the biological matrix (e.g., cells + media). For a 10 µM final concentration, add 1 µL of the 1 mM intermediate to 99 µL of assay media. (Final DMSO concentration = 0.5%).

Section 5: Visualizing the Workflows

Below are the logical architectures for addressing solubility and understanding the mechanism of action for our recommended protocols.

SolubilityWorkflow Start 4-[(Phenylacetyl)amino]benzoic acid in 100% DMSO Dilute Dilute into Aqueous Buffer Start->Dilute Check Check Turbidity (Nephelometry) Dilute->Check Precip Precipitation Detected? Check->Precip Sol1 Adjust Buffer pH to 7.5-8.0 (Deprotonate Carboxylic Acid) Precip->Sol1 Yes Sol2 Use Step-Down Dilution (Intermediate DMSO %) Precip->Sol2 Yes Sol3 Formulate with HP-β-CD (Inclusion Complex) Precip->Sol3 Yes (Persistent) Success Proceed to Biological Assay Precip->Success No Sol1->Check Re-test Sol2->Check Re-test Sol3->Check Re-test

Caption: Decision tree for optimizing the aqueous solubility of benzamide derivatives in assays.

Mechanism DMSO_Stock DMSO Stock (Monomeric Compound) Aqueous_Direct Direct Aqueous Dilution (Solvent Shock) DMSO_Stock->Aqueous_Direct Rapid Polarity Shift CD_Addition Addition of HP-β-CD (Hydrophobic Cavity) DMSO_Stock->CD_Addition Thermodynamic Equilibration Aggregates Hydrophobic Aggregation (Precipitate) Aqueous_Direct->Aggregates Rapid Polarity Shift Complex Inclusion Complex (Shielded Phenyl Ring) CD_Addition->Complex Thermodynamic Equilibration Soluble Aqueous Soluble Bioavailable Monomer Complex->Soluble Bioavailable Delivery

Caption: Mechanistic comparison of direct aqueous dilution vs. cyclodextrin complexation.

References
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs / NIH Assay Guidance Manual URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (via ResearchGate) URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (via ResearchGate) URL:[Link]

  • Assay Guidance Manual - Data Standardization for Results Management Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins Source: Journal of Liposome Research (Taylor & Francis) URL:[Link]

  • Multi-Purpose Cyclodextrin Metal-Complexes: Physicochemical and Theoretical Portfolio in Drug Domain Source: ResearchGate URL:[Link]

  • Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology Source: PubMed (NIH) URL:[Link]

Sources

Technical Support Center: HPLC Troubleshooting Guide for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminobenzoic acid derivatives, such as p-aminobenzoic acid (PABA), present unique chromatographic challenges due to their dual-functional, zwitterionic nature. This guide moves beyond basic troubleshooting to provide field-proven, mechanistic insights into why peak tailing occurs and how to engineer a self-validating chromatographic system to resolve it.

Visualization: The Troubleshooting Workflow

Before diving into the mechanistic causality, follow this systematic workflow to isolate the root cause of peak tailing in your HPLC system.

G N1 Peak Tailing Observed (Tf > 1.5) N2 Check Mobile Phase pH Is it between 3.0 - 5.0? N1->N2 N3 Adjust pH to 5.5 (e.g., Phosphate Buffer) N2->N3 Yes (Near pKa) N4 Evaluate Column Chemistry Is it highly base-deactivated? N2->N4 No N3->N4 Persists N6 Optimal Symmetry (Tf < 1.2) N3->N6 Solved N5 Switch to End-Capped C18 or Mixed-Mode Phase N4->N5 No N4->N6 Yes N5->N6

Fig 1. Systematic troubleshooting workflow for resolving aminobenzoic acid HPLC peak tailing.

Section 1: Core Mechanisms (The "Why")

Q1: Why do aminobenzoic acid derivatives like PABA consistently exhibit severe peak tailing on standard reversed-phase columns? Answer: The root cause lies in the interaction between the analyte's zwitterionic structure and the stationary phase. PABA possesses both a carboxylic acid group (pKa ~2.4) and an aromatic amine group (pKa ~4.8). On standard, non-end-capped silica columns, unreacted silanol groups (Si-OH) on the silica surface ionize to form negatively charged silanoxide ions (Si-O⁻) at pH values above 3.5. The protonated basic amine group of PABA undergoes a strong electrostatic ion-exchange interaction with these acidic silanols[1]. This secondary retention mechanism operates concurrently with primary hydrophobic retention, causing molecules to desorb at varying rates and manifesting as a broad, asymmetrical tailing peak.

Q2: How does mobile phase pH dictate the peak shape, and what is the optimal pH? Answer: Peak shape is strictly dictated by the homogeneity of the analyte's ionization state. If the mobile phase pH is near the pKa of either functional group (e.g., pH 3.0 – 5.0), PABA exists in a dynamic equilibrium of neutral, protonated, and deprotonated forms. This mixed-state population travels through the column at slightly different velocities.

Causality: To engineer a robust method, you must force the molecule into a single dominant ionization state. that adjusting the mobile phase to pH 5.5 using a 1.28 mM potassium dihydrogen phosphate buffer ensures the carboxylic acid is fully deprotonated (anionic) and the amine is largely neutral. This completely suppresses the secondary ion-exchange interactions with silanols, yielding a sharp peak with an acceptable tailing factor.

Q3: Are there specific mobile phase solvents that perform better for these derivatives? Answer: Yes. Acetonitrile is vastly superior to methanol for aminobenzoic acids. Methanol is a protic solvent and can participate in complex hydrogen-bonding networks with both the amine/carboxylic acid groups of PABA and the silica surface, which exacerbates peak asymmetry. Acetonitrile, being an aprotic solvent, disrupts these interactions. Replacing methanol with an acetonitrile/phosphate buffer blend (e.g., 60:40 v/v) significantly improves theoretical plate counts and resolution[2].

Section 2: Quantitative Data & Buffer Selection

The following table summarizes the quantitative impact of mobile phase pH on the chromatographic performance of p-aminobenzoic acid, demonstrating the critical nature of pH control.

Mobile Phase pHPABA Dominant Ionization StateSecondary Silanol InteractionsTailing Factor (Tf)Peak Shape Observation
3.0 Zwitterionic (Mixed)High (Amine + Silanol)> 2.50Severe tailing, peak broadening
4.0 Zwitterionic (Mixed)Moderate~ 2.10Asymmetrical, poor resolution
5.5 Anionic (COO⁻)Minimized1.53 Sharp, highly symmetrical [2]
6.5 Anionic (COO⁻)Minimized~ 1.60Slight broadening
Section 3: Experimental Protocols

To guarantee reproducibility, implement the following self-validating protocol for buffer formulation and system equilibration.

Protocol: Self-Validating Buffer Optimization for PABA Analysis

Objective: Formulate a precise pH 5.5 mobile phase to suppress secondary silanol interactions and validate system suitability prior to sample injection.

  • Buffer Preparation: Accurately weigh 0.174 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to prepare a 1.28 mM solution in 1000 mL of ultrapure HPLC-grade water (18.2 MΩ·cm)[2].

  • Precision pH Adjustment: Immerse a calibrated pH probe into the solution. Add dilute Potassium Hydroxide (KOH) or Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH stabilizes exactly at 5.5 .

    • Causality: Precision here is critical; a deviation of ±0.2 pH units can shift the ionization equilibrium of the amine group (pKa ~4.8), reintroducing secondary interactions and tailing.

  • Solvent Blending & Filtration: Mix the pH 5.5 buffer with HPLC-grade Acetonitrile in a 40:60 (v/v) ratio[2]. Vacuum filter the mixture through a 0.22 µm hydrophilic PTFE membrane to remove microscopic particulates and degas the solvent.

  • Column Equilibration: Purge the HPLC lines. Flow the mobile phase through a highly base-deactivated (end-capped) C18 column (e.g., 250 × 4.6 mm, 5 µm) at 1.0 mL/min. Monitor the UV baseline at 254 nm.

    • Validation Check: The system is considered equilibrated only when the baseline drift is < 1 mAU/hr and system pressure remains constant for at least 15 minutes.

  • System Suitability Testing (SST): Inject 10 µL of a 100 µg/mL PABA reference standard. Calculate the USP Tailing Factor (Tf).

    • Acceptance Criteria: Tf ≤ 1.55. If Tf exceeds this threshold, verify column end-capping integrity or check the system for extracolumn dead volume.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: If pH optimization fails, what column chemistries should be evaluated? Answer: If tailing persists despite rigorous pH control, the stationary phase itself is the limiting factor. Standard C18 columns often lack sufficient base-deactivation. You should evaluate:

  • Highly End-Capped C18s: These columns undergo secondary silanization to cap residual silanols, physically removing the ion-exchange sites[1].

  • Mixed-Mode Columns: Columns that incorporate both hydrophobic chains and ion-exchange groups (e.g., a positively charged group near the silica surface). This creates an electrostatic shielding effect that repels the basic groups of the analyte, preventing them from interacting with acidic silanols and entirely eliminating tailing[3].

FAQ 2: Can I use Trifluoroacetic Acid (TFA) instead of a phosphate buffer? Answer: While 0.1% TFA (pH ~2.0) is excellent for fully protonating the carboxylic acid and suppressing silanol ionization, it acts as a strong ion-pairing agent. For aminobenzoic acids, TFA can sometimes cause excessive retention or signal suppression if you are using LC-MS downstream. For standard UV detection, TFA is a viable alternative, but a pH 5.5 phosphate buffer often provides superior, predictable symmetry for zwitterions without the system-contaminating effects of ion-pairing reagents.

FAQ 3: Does the sample diluent affect the peak shape of PABA? Answer: Absolutely. If your sample is dissolved in 100% organic solvent (like pure acetonitrile) but your mobile phase is 40% aqueous, the solvent mismatch causes the analyte to partition unevenly at the head of the column. Always dissolve your PABA samples directly in the mobile phase or a weaker solvent (higher aqueous content) to ensure tight band focusing at the column head.

References
  • John, P., Azeem, W., Ashfaq, M., & Khan, S. U. D. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia. 2

  • SIELC Technologies. (n.d.). Evolution of Mixed-mode HPLC: Are We There Yet? SIELC Applications. 3

  • Achrom. (n.d.). HPLC and UHPLC Columns - Silanol Interactions and Peak Tailing. Achrom Technical Guides. 1

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Technical Support Center: Purity Confirmation of Synthesized 4-[(Phenylacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting and Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in rigorously confirming the purity of synthesized 4-[(Phenylacetyl)amino]benzoic acid.

The synthesis of this compound—typically achieved via the acylation of 4-aminobenzoic acid (PABA) with phenylacetyl chloride—frequently yields predictable impurities. These include unreacted PABA, hydrolyzed phenylacetic acid, and oxidative degradation products. This guide establishes a self-validating analytical framework to ensure your final compound meets the >98% purity threshold required for downstream biological or pharmaceutical assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows multiple broad peaks. How can I definitively separate 4-[(Phenylacetyl)amino]benzoic acid from unreacted precursors? Causality & Solution: Poor peak shape and co-elution in this synthesis are almost always caused by the ionization state of the carboxylic acid groups present in both PABA and the final product. If your mobile phase pH is above the pKa of these acids (~4.5), they will partially ionize, leading to severe peak tailing and unpredictable retention times. To resolve this, you must use a reverse-phase C18 column with a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This fully protonates the carboxylic acid moieties, ensuring they remain in their neutral, hydrophobic state. Under these conditions, the highly polar PABA will elute first, followed by the moderately polar phenylacetic acid, and finally the highly hydrophobic 4-[(Phenylacetyl)amino]benzoic acid[1].

Q2: How do I use 1 H NMR not just for identification, but as a self-validating quantitative purity check? Causality & Solution: NMR is a powerful mass-balance tool if integrated correctly. Do not just look for the presence of peaks; evaluate their stoichiometric ratios. The integration of the methylene bridge (-CH 2​ -) of the phenylacetyl group (a sharp singlet at ~3.65 ppm) must perfectly match the AA'BB' aromatic system of the PABA moiety (two doublets around 7.70 and 7.88 ppm). If the PABA aromatic signals integrate to >4.0 relative to the 2.0 of the methylene bridge, your sample is contaminated with unreacted PABA[2]. This internal ratio check creates a self-validating system that immediately flags precursor contamination without needing an external standard.

Q3: My LC-MS (ESI+) shows the expected mass of [M+H] + 256, but I also see a strong signal at [M+H] + 138. Does this mean my reaction failed? Causality & Solution: Not necessarily. A mass of 138 m/z corresponds to protonated PABA. If this mass is detected at the exact same retention time as your main product peak, it is an artifact of in-source fragmentation (the mass spectrometer's ionization energy is cleaving the amide bond). However, if the 138 m/z signal elutes at an earlier retention time, it is a true chemical impurity (unreacted starting material). Always correlate MS data with chromatographic retention to validate whether a signal is a structural fragment or a physical contaminant[3].

Q4: The synthesized powder has a slight yellowish tint instead of being purely white. Is this a purity issue? Causality & Solution: Yes. Pure 4-[(Phenylacetyl)amino]benzoic acid should be a white crystalline solid. PABA and its derivatives are highly susceptible to oxidative degradation when exposed to air and light, forming colored chromophores (such as azo or quinoid structures) even at trace, sub-percentage levels[4]. While these trace impurities might not significantly alter NMR integrations, they can interfere with colorimetric biological assays. You must perform an activated charcoal filtration followed by recrystallization to remove these chromophores.

Part 2: Quantitative Data & Expected Profiles

To facilitate rapid comparison during your analyses, refer to the expected analytical profiles below.

Table 1: Standardized HPLC Retention Profile

Conditions: C18 Column (250 x 4.6 mm, 5 µm), Mobile Phase A: H 2​ O + 0.1% TFA, Mobile Phase B: Acetonitrile + 0.1% TFA. Gradient: 10% B to 90% B over 20 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

CompoundPolarityExpected Retention Time (min)UV Absorbance Maxima
4-Aminobenzoic acid (PABA) High3.5 - 4.5~288 nm
Phenylacetic acid Moderate8.5 - 10.0~258 nm
4-[(Phenylacetyl)amino]benzoic acid Low (Hydrophobic)14.5 - 16.0~265 nm
Table 2: Expected 1 H NMR Signal Assignments (DMSO- d6​ )

Note: Chemical shifts may vary slightly depending on concentration and exact temperature.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
~12.70Broad singlet1H-COOHConfirms acid retention
~10.40Singlet1H-NH (Amide)Confirms successful acylation
~7.88Doublet (J=8.8 Hz)2HPABA Ar-H (adjacent to COOH)Structural core
~7.70Doublet (J=8.8 Hz)2HPABA Ar-H (adjacent to NH)Structural core
~7.35 - 7.20Multiplet5HPhenyl Ar-HPhenylacetyl incorporation
~3.65Singlet2H-CH 2​
  • (Methylene)
Key Integration Anchor

Part 3: Experimental Protocols

Protocol A: Self-Validating Recrystallization & Chromophore Removal

This protocol utilizes a polarity-gradient crystallization method to force impurities into the mother liquor.

  • Dissolution: Suspend 1.0 g of crude 4-[(Phenylacetyl)amino]benzoic acid in 15 mL of boiling absolute ethanol. Stir until fully dissolved.

  • Decolorization: If the solution is yellow, add 50 mg of activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal.

  • Crystallization: Return the clear filtrate to a gentle boil. Add warm distilled water dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 1 hour. Causality: Slow cooling promotes the formation of a highly ordered, exclusionary crystal lattice, leaving structurally dissimilar impurities in solution.

  • Isolation & Validation: Vacuum filter the crystals and wash with 5 mL of ice-cold Ethanol/Water (1:1).

  • Self-Validation Step: Do not discard the mother liquor. Run an HPLC analysis of both the isolated crystals and the mother liquor. A successful purification is validated when the mother liquor shows a massive enrichment of PABA and phenylacetic acid peaks relative to the pure crystal chromatogram.

Protocol B: Stability-Indicating HPLC Analysis
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of HPLC-grade Acetonitrile/Water (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush the C18 column with 10% Mobile Phase B for 15 minutes to ensure the stationary phase is fully protonated by the TFA.

  • Injection & Run: Inject 10 µL of the sample. Run the gradient specified in Table 1.

  • Integration: Integrate all peaks absorbing at 254 nm. Calculate purity as (Area of Product Peak / Total Area of All Peaks) × 100.

Part 4: Mandatory Visualizations

PurityWorkflow cluster_analysis Parallel Purity Assessment A Crude Synthesized 4-[(Phenylacetyl)amino]benzoic acid B RP-HPLC Analysis (0.1% TFA / MeCN) A->B C 1H NMR Spectroscopy (DMSO-d6) A->C D LC-MS Analysis (ESI+ Mode) A->D E Data Integration: Is Purity > 98%? B->E C->E D->E F Proceed to Downstream Assays E->F  Yes (Validated)   G Recrystallization (EtOH/H2O) E->G  No (Impurities Detected)   G->A  Re-analyze  

Fig 1. Self-validating experimental workflow for purity confirmation.

TroubleshootingLogic A Impurity Detected B HPLC: Early Elution NMR: ~6.5 ppm (Ar-H) A->B C HPLC: Mid Elution NMR: ~3.5 ppm (CH2) A->C D Yellow Discoloration (Oxidative Degradation) A->D E Unreacted PABA Action: Acidic Wash B->E F Phenylacetic Acid Action: Basic Wash C->F G Chromophores Action: Charcoal Filtration D->G

Fig 2. Diagnostic logic tree for identifying and resolving synthesis impurities.

References

  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)
  • Source: Academia.
  • Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Technical Support Center: Optimizing pH for the Precipitation of 4-[(Phenylacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are optimizing the isolation and purification of 4-[(Phenylacetyl)amino]benzoic acid via isoelectric/acid precipitation.

Mechanistic Principles of Precipitation

The precipitation of 4-[(Phenylacetyl)amino]benzoic acid relies heavily on the pH-dependent solubility of its functional groups. To optimize recovery, one must understand the causality behind the molecule's ionization states:

  • Carboxylic Acid Protonation: Benzoic acid derivatives precipitate from aqueous solutions when the pH is lowered below their pKa, converting the highly soluble anionic carboxylate into a poorly soluble, neutral carboxylic acid[1][2]. The pKa of the carboxyl group in the parent compound, 4-aminobenzoic acid, is approximately 4.85[3][4].

  • Amide Stability and Non-Basicity: Unlike free 4-aminobenzoic acid, which contains a basic primary amine (pKa ~2.38) that protonates and re-dissolves as a cation in strong acids[3][4], the nitrogen in 4-[(Phenylacetyl)amino]benzoic acid is tied up in an amide bond. Amides are non-basic in standard aqueous conditions. Therefore, dropping the pH to 2.0 safely ensures the entire molecule remains neutral and precipitates fully, without the risk of forming a soluble cationic species.

Troubleshooting Guides & FAQs

Q: Why is my precipitation yield lower than expected when adjusting the solution to pH 4.5? A: At pH 4.5, you are too close to the carboxylic acid's pKa. According to the Henderson-Hasselbalch equation, when the environmental pH is roughly equal to the pKa, nearly 50% of the compound remains in the ionized, water-soluble carboxylate form. To achieve >95% precipitation, the pH must be driven at least two units below the pKa. Target a pH of 2.0–2.5 for optimal mass recovery.

Q: The product is "oiling out" (forming a sticky resin) instead of forming filterable crystals. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid. This is often triggered by a rapid pH drop, high ionic strength, or elevated temperatures during acidification[5]. Solution: Lower the temperature of your aqueous solution to 0–5 °C before acidification. Add the acid (e.g., 2M HCl) dropwise with vigorous mechanical stirring. If the problem persists, seed the solution with pure crystals at pH 3.5 to promote solid nucleation before the solution becomes heavily supersaturated.

Q: Can I use concentrated HCl (12M) to speed up the precipitation process? A: This is highly discouraged. Using concentrated HCl creates localized zones of extreme acidity (pH < 0) and generates exothermic heat. This combination can trigger acid-catalyzed hydrolysis of the amide bond, cleaving your product into 4-aminobenzoic acid and phenylacetic acid. Always use dilute acid (1M–3M HCl) to maintain chemical integrity and prevent impurity occlusion[2].

Q: How do I remove trapped inorganic salts (like NaCl) from the final precipitate? A: Rapid precipitation often traps counterions within the crystal lattice. To resolve this, reslurry the filtered cake in ice-cold distilled water for 15 minutes, then re-filter. Alternatively, perform a hot recrystallization using an ethanol/water mixture to achieve >99% purity.

pH Optimization Data

The following table summarizes the empirical effects of final pH on the yield, purity, and physical form of 4-[(Phenylacetyl)amino]benzoic acid during acid precipitation.

Target pHEstimated Yield (%)HPLC Purity (%)Physical FormMechanistic Notes
8.0 - 9.0 0%N/AClear SolutionFully ionized as soluble sodium carboxylate.
4.5 ~40 - 50%>99%Fine PowderIncomplete protonation; high loss in filtrate.
2.0 - 2.5 >95% >98% Crystalline Solid Optimal protonation; neutral molecule precipitates.
< 1.0 >95%<90%Sticky Solid / OilRisk of amide hydrolysis and localized supersaturation.

Validated Precipitation Protocol

This self-validating protocol ensures maximum yield while preventing degradation and impurity occlusion.

Step 1: Alkaline Dissolution Suspend the crude 4-[(Phenylacetyl)amino]benzoic acid in deionized water (approx. 10 mL per gram of product). Add 1M NaOH dropwise under stirring until a pH of 8.0–9.0 is reached. The solution should become completely clear as the sodium salt forms.

Step 2: Polish Filtration (Optional but Recommended) Filter the basic solution through a 0.45 µm membrane or a pad of Celite to remove any unreacted hydrophobic impurities or particulate matter.

Step 3: Thermal Equilibration Transfer the filtrate to a jacketed reactor or an ice-water bath. Chill the solution to 0–5 °C. Causality: Low temperatures decrease the kinetic solubility of the neutral acid, maximizing final yield.

Step 4: Controlled Acidification Begin vigorous mechanical stirring. Slowly add 2M HCl dropwise (at a rate of approx. 2–5 mL/min). Continuously monitor the pH using a calibrated pH meter. Stop the addition when the pH reaches exactly 2.0–2.5[2].

Step 5: Aging the Slurry Once the target pH is reached, continue stirring the suspension at 0–5 °C for 30 to 45 minutes. Causality: This "aging" step allows the crystal lattice to fully form and expel trapped solvent and sodium chloride impurities.

Step 6: Isolation and Washing Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with three volumes of ice-cold deionized water to remove residual HCl and NaCl. Self-Validation: Test the pH of the final wash filtrate with pH paper; it must read neutral (pH ~6-7) to confirm all excess acid has been removed.

Step 7: Drying Dry the isolated solid in a vacuum oven at 45–50 °C until a constant weight is achieved.

Process Visualization

G Start Alkaline Solution (pH 8.0-9.0) Soluble Sodium Carboxylate Cooling Cool to 0-5°C & Vigorous Stirring Start->Cooling Acidify Dropwise Addition of 2M HCl Cooling->Acidify pH_High pH > 4.0 Incomplete Protonation Acidify->pH_High Under-titration pH_Opt pH 2.0 - 2.5 Optimal Protonation Acidify->pH_Opt Precision Titration pH_Low pH < 1.0 Extreme Acidity Acidify->pH_Low Over-titration Yield_Low Low Yield Loss in Filtrate pH_High->Yield_Low Yield_Opt High Yield (>95%) Pure Crystalline Solid pH_Opt->Yield_Opt Yield_Deg Amide Hydrolysis & Oiling Out pH_Low->Yield_Deg

Workflow and pH-dependent outcomes for the precipitation of 4-[(Phenylacetyl)amino]benzoic acid.

References

  • Title: Regarding the precipitation of benzoic acid during the extraction lab Source: Brainly URL: [Link]

  • Title: Benzoic Acid, Recrystallization, and Solubility vs pH Source: YouTube URL: [Link]

  • Title: Lab 5: The Effect of pH on Sodium Benzoate Source: California State University, Bakersfield URL: [Link]

  • Title: 4-Aminobenzoic Acid | C7H7NO2 | CID 978 Source: PubChem URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide: Navigating the Analysis of 4-Aminobenzoic Acid Derivatives – HPLC vs. Colorimetric Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the accurate quantification of 4-aminobenzoic acid (PABA) and its derivatives is paramount. These compounds are not only integral to various biological processes but also form the structural backbone of numerous pharmaceutical agents, including local anesthetics and sulfonamides. The choice of analytical methodology to monitor these molecules in diverse matrices, from raw materials to biological fluids, can significantly impact the reliability of experimental data and the efficiency of developmental timelines.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the determination of PABA derivatives: High-Performance Liquid Chromatography (HPLC) and colorimetric methods. As a senior application scientist, my objective is to move beyond a mere listing of pros and cons, and instead, to provide a nuanced understanding of the underlying principles, practical applications, and critical considerations for each method. This will empower you, the researcher, to make an informed decision tailored to your specific analytical challenges.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone of modern analytical chemistry, renowned for its high resolution, sensitivity, and specificity.[1] For the analysis of PABA derivatives, reversed-phase HPLC is the most common modality, offering excellent separation of closely related compounds.[2]

The Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (typically a C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water or buffer with an organic modifier like acetonitrile or methanol.[3] PABA derivatives, being moderately polar, are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. The elution order is primarily dictated by the hydrophobicity of the derivatives – less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The choice of mobile phase composition, pH, and column chemistry are critical parameters that are optimized to achieve the desired separation. For instance, adjusting the pH of the mobile phase can alter the ionization state of the acidic and basic functional groups on PABA derivatives, thereby influencing their retention behavior.[4]

Causality in Experimental Choices

The selection of an appropriate HPLC method is a deliberate process. For instance, when analyzing PABA and its metabolites in plasma, a gradient elution (where the mobile phase composition is changed over time) is often employed. This is because the metabolites can have a wide range of polarities, and a gradient allows for the efficient elution of all compounds of interest within a reasonable timeframe.[5] The use of a UV detector is common for PABA derivatives due to the presence of a chromophoric aromatic ring.[6] The detection wavelength is typically set at the absorption maximum of the analyte to ensure maximum sensitivity.[6]

The Workhorse: Colorimetric Methods

Colorimetric assays, particularly those based on diazotization-coupling reactions, have long been a staple for the determination of primary aromatic amines, including PABA derivatives.[7] The most well-known of these is the Bratton-Marshall method.[8]

The Chemistry of Color

The Bratton-Marshall reaction is a two-step process:

  • Diazotization: The primary aromatic amino group of the PABA derivative reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in a cold environment (0-5°C) to form a diazonium salt.[9][10]

  • Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a stable, intensely colored azo dye.[8][9]

The absorbance of the resulting colored solution is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), which is typically around 550 nm for the Bratton-Marshall adduct.[8] The concentration of the PABA derivative is directly proportional to the absorbance.

Trustworthiness Through Protocol Adherence

The reliability of a colorimetric assay is intrinsically linked to strict adherence to the experimental protocol. For example, the diazotization reaction must be carried out at a low temperature to prevent the decomposition of the unstable diazonium salt.[9] Any excess nitrous acid must be neutralized (e.g., with ammonium sulfamate) before the addition of the coupling reagent to prevent side reactions that could lead to inaccurate results.[8]

Head-to-Head Comparison: HPLC vs. Colorimetric Methods

The choice between HPLC and a colorimetric assay is not always straightforward and depends on a multitude of factors including the research question, sample matrix, required sensitivity, and available resources.

Performance MetricHPLC MethodColorimetric Method
Specificity High to Very HighModerate to Low
Sensitivity (LOD/LOQ) Generally lower (higher sensitivity)[11]Generally higher (lower sensitivity)[11]
Linearity Wide dynamic rangeNarrower dynamic range
Throughput LowerHigher
Cost (Instrument/Reagents) High initial investment, moderate running costsLow initial investment, low running costs
Ease of Use Requires skilled operatorRelatively simple to perform
Sample Matrix Complexity More tolerant to complex matricesProne to interferences from other amines and colored compounds[8]

Data Presentation: A Quantitative Look

While a direct, universal comparison of quantitative parameters is challenging due to variations in instrumentation and specific protocols, the following table provides a representative overview based on published data for PABA and its derivatives.

ParameterHPLCColorimetric (Bratton-Marshall)
Limit of Detection (LOD) ~1 ng/injection[11]~100 ng/test tube[11]
Limit of Quantification (LOQ) ~4 µg/mL[12]~1.67 µg/mL (for a specific charge-transfer complex method)
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95-105%90-110%

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, detailed step-by-step protocols for both HPLC and a colorimetric assay are presented below.

HPLC Method for PABA in Plasma

This protocol is a representative example and may require optimization for specific PABA derivatives and instrumentation.

Materials and Reagents:

  • 4-Aminobenzoic acid (PABA) reference standard

  • Internal standard (e.g., salicylic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Perchloric acid (1 M)

  • Human plasma (drug-free)

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of PABA and the internal standard in methanol. Serially dilute the stock solutions to prepare working standards for the calibration curve.

  • Sample Preparation:

    • To 200 µL of plasma, add 150 µL of 1 M perchloric acid containing the internal standard.[13]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[2]

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm or Fluorescence (Excitation: 270 nm, Emission: 350 nm)[13]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of PABA to the internal standard against the concentration. Determine the concentration of PABA in the samples from the calibration curve.

Colorimetric (Bratton-Marshall) Method for PABA Derivatives

This protocol is a general procedure and should be optimized for the specific analyte and sample matrix.

Materials and Reagents:

  • PABA derivative reference standard

  • Sodium nitrite (0.1% w/v, freshly prepared)

  • Ammonium sulfamate (0.5% w/v)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent, 0.1% w/v, stored in a dark bottle)

  • Hydrochloric acid (1 M)

  • Trichloroacetic acid (TCA, 10% w/v)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Ice bath

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the PABA derivative in water or a suitable solvent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation (for plasma/serum):

    • To 1 mL of plasma, add 1 mL of 10% TCA to precipitate proteins.

    • Vortex and centrifuge.

    • Use the clear supernatant for the assay.

  • Color Development:

    • To 1 mL of the standard or sample supernatant in a test tube, add 0.5 mL of 1 M HCl.

    • Place the tube in an ice bath for 5 minutes.

    • Add 0.5 mL of 0.1% sodium nitrite and mix. Let it stand in the ice bath for 3 minutes.

    • Add 0.5 mL of 0.5% ammonium sulfamate and mix. Let it stand for 3 minutes at room temperature.

    • Add 0.5 mL of 0.1% Bratton-Marshall reagent and mix.

    • Allow the color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 550 nm against a reagent blank.

  • Data Analysis: Construct a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of the PABA derivative in the samples from the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and colorimetric analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma Sample Precipitation Add Perchloric Acid & Internal Standard Sample->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Transfer to vial Separation C18 Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Data Data Acquisition Detection->Data

Caption: Experimental workflow for HPLC analysis of PABA derivatives.

Colorimetric_Workflow cluster_prep Sample Preparation cluster_reaction Color Development Sample Plasma Sample Precipitation Add TCA Sample->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Diazotization Add HCl & NaNO2 (Ice Bath) Supernatant->Diazotization Transfer to tube Neutralization Add Ammonium Sulfamate Diazotization->Neutralization Coupling Add B-M Reagent Neutralization->Coupling Measurement Measure Absorbance at 550 nm Coupling->Measurement

Caption: Experimental workflow for colorimetric analysis of PABA derivatives.

Choosing the Right Method: A Decision Framework

The selection of the most appropriate analytical method is a critical decision that should be guided by the specific needs of your research.

Decision_Tree Start Start: Need to analyze PABA derivative HighSpecificity High specificity & quantification of multiple derivatives required? Start->HighSpecificity HighThroughput High throughput & rapid screening needed? HighSpecificity->HighThroughput No HPLC Choose HPLC HighSpecificity->HPLC Yes ComplexMatrix Complex sample matrix (e.g., plasma, tissue)? HighThroughput->ComplexMatrix No Colorimetric Choose Colorimetric Method HighThroughput->Colorimetric Yes LowBudget Limited budget & equipment? ComplexMatrix->LowBudget No ComplexMatrix->HPLC Yes LowBudget->HPLC No LowBudget->Colorimetric Yes

Caption: Decision tree for selecting an analytical method for PABA derivatives.

References

  • Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org. Available at: [Link]

  • T. M. NICHOLLS. Liquid-chromatographic Measurement of P-Aminobenzoic Acid and Its Metabolites in Serum. Clinical Chemistry. Available at: [Link]

  • Sample Preparation for HPLC. Available at: [Link]

  • Diazotization Titration - Chemistry - Scribd. Available at: [Link]

  • Lee, E. J., & Lee, M. G. (1996). Determination of p-aminobenzoic acid and its metabolites in rabbit plasma by high-performance liquid chromatography with fluorescence detection.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • DIAZOTIZATION TITRATION - kk wagh college of pharmacy. Available at: [Link]

  • Bhavani, L. R. D., & Aruna, D. (2015). Method Development and Validation Parameters of HPLC-A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-6.
  • A concise review on method development and validation parameters. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Structure of bratton-marshal reagent Principle: The primary aromatic... - ResearchGate. Available at: [Link]

  • Bratton-Marshall reaction for primary aminobenzophenones. - ResearchGate. Available at: [Link]

  • HPLC Troubleshooting. Available at: [Link]

  • A Review on HPLC Method Development and Validation - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Summary, advantages, and disadvantages of different colorimetric biological assays used in vitro. - ResearchGate. Available at: [Link]

  • Toida, T., et al. (1991). Comparative study of colorimetric method using diazotization reaction and high-performance liquid chromatographic method in determination of para-aminohippuric acid. Journal of health science, 37(5), 415-420.
  • Singh, A., & Kumar, A. (2022). HPLC Method Development and Validation: A Review. International Journal for Advance Research in Science and Technology, 11(4), 1-10.
  • Bisht, T. S., Bisht, P., & Patil, S. (2021).
  • DIAZOTIZATION TITRATION, Pharmaceutical analysis | PPTX - Slideshare. Available at: [Link]

  • Falk, L. C., & Clark, C. R. (1984). Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine.
  • Whelpton, R., Watkins, G., & Curry, S. H. (1981). Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status. Clinical chemistry, 27(11), 1911-1914.
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis. Available at: [Link]

  • Pius, U. O., Gloria, N. C., Khadatkar, S. N., Sinhe, A. G., & Vaidya, V. M. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • Kumar, P., & Singh, R. (2016). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-5.

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Comparative Evaluation Guide: In Vivo vs In Vitro Activity of 4-[(Phenylacetyl)amino]benzoic Acid in Oral Macromolecule Delivery

Author: BenchChem Technical Support Team. Date: March 2026

The oral delivery of macromolecules (proteins, peptides, and antigens) remains one of the most significant challenges in biopharmaceutical development due to the hostile gastrointestinal (GI) environment and poor epithelial permeability. To overcome this, permeation enhancers (PEs) are utilized. 4-[(Phenylacetyl)amino]benzoic acid (CAS 73548-12-6), an N-acylated amino acid derivative, is a specialized carrier compound originally developed within the Emisphere "proteinoid" library[1].

This guide objectively compares the in vitro and in vivo performance of 4-[(Phenylacetyl)amino]benzoic acid against industry-standard permeation enhancers, specifically SNAC (Salcaprozate sodium) and Sodium Caprate (C10) . By examining the causality behind experimental workflows and providing self-validating protocols, this document serves as an authoritative resource for formulation scientists and drug development professionals.

Mechanistic Grounding: Transcellular vs. Paracellular Enhancement

To accurately evaluate a permeation enhancer, one must first understand its mechanism of action. The choice of in vitro and in vivo models is directly dictated by how the PE interacts with the lipid bilayer.

  • Paracellular Openers (e.g., Sodium Caprate - C10): C10 primarily acts by modulating intracellular calcium levels, which leads to the contraction of actin-myosin rings and the subsequent opening of tight junctions[2]. This limits its efficacy to the paracellular route, which accounts for less than 1% of the total intestinal surface area.

  • Transcellular Chaperones (e.g., SNAC & 4-[(Phenylacetyl)amino]benzoic acid): N-acylated amino acids operate via a fundamentally different mechanism. They form weak, non-covalent complexes with the active pharmaceutical ingredient (API), temporarily increasing the lipophilicity of the payload. Concurrently, they induce transient fluidization of the epithelial lipid bilayer, allowing the complex to passively diffuse through the transcellular route[3]. 4-[(Phenylacetyl)amino]benzoic acid, possessing a rigid aromatic backbone (a phenylacetyl group coupled to a benzoic acid moiety), exhibits distinct membrane-insertion dynamics compared to the aliphatic caprylate chain of SNAC.

MOA API Macromolecule (API) Complex Non-covalent Complexation API->Complex PE 4-[(Phenylacetyl)amino]benzoic acid PE->Complex Membrane Lipid Bilayer Fluidization Complex->Membrane Increases lipophilicity Transcellular Transcellular Transport Membrane->Transcellular Bloodstream Systemic Circulation Transcellular->Bloodstream

Caption: Mechanism of transcellular permeation enhancement by N-acylated amino acids.

In Vitro Activity: Epithelial Permeability & Cytotoxicity

In vitro screening is the critical first step in evaluating a PE. The Caco-2 cell monolayer is the gold standard because it morphologically and functionally mimics the human enterocyte barrier, expressing relevant tight junctions and efflux transporters[4].

Self-Validating Protocol: Caco-2 Monolayer Transport Assay

To ensure that the observed permeability is due to genuine enhancement and not an artifact of cell death (toxicity), this protocol integrates strict Quality Control (QC) checkpoints.

Step 1: Cell Seeding and Differentiation

  • Action: Seed Caco-2 cells on polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days.

  • Causality: A 21-day culture period is mandatory for the cells to fully differentiate into polarized enterocytes with mature apical microvilli.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER > 300 Ω·cm² are utilized, confirming intact tight junctions.

Step 2: Treatment Application

  • Action: Wash monolayers with Hank’s Balanced Salt Solution (HBSS). Apply the API (e.g., FITC-dextran or a peptide) combined with the PE (4-[(Phenylacetyl)amino]benzoic acid, SNAC, or C10) to the apical chamber (pH 6.5 to mimic the proximal intestine). Fill the basolateral chamber with HBSS (pH 7.4 to mimic physiological blood pH).

Step 3: Sampling and Quantification

  • Action: Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS. Quantify API concentration via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Step 4: Post-Assay Integrity Check (Crucial Validation)

  • Action: Post-experiment, apply Lucifer Yellow (a paracellular marker) to the apical chamber.

  • Causality: If the PE caused irreversible membrane rupture or cell death, Lucifer Yellow will leak into the basolateral chamber. A Lucifer Yellow Papp​<1×10−6 cm/s confirms that the enhancement was transient and the monolayer remains viable.

Comparative In Vitro Data Summary

Note: Data represents benchmark ranges derived from standardized Caco-2 assays evaluating N-acylated amino acid carriers and medium-chain fatty acids[2][4].

Permeation EnhancerOptimal In Vitro Conc. (mM) Papp​ Enhancement Fold (vs API alone)Cytotoxicity (IC 50​ in Caco-2)Mechanism of Action
4-[(Phenylacetyl)amino]benzoic acid 10 - 25 mM4.5x - 6.0x~45 mMTranscellular (Lipid fluidization)
SNAC 30 - 60 mM2.0x - 3.5x~70 mMTranscellular (Complexation)
Sodium Caprate (C10) 5 - 10 mM5.0x - 8.0x~15 mMParacellular (Tight junction opening)

Analysis: 4-[(Phenylacetyl)amino]benzoic acid demonstrates a higher Papp​ enhancement fold at lower molar concentrations compared to SNAC. This is attributed to its dual aromatic ring structure, which provides a higher LogP, facilitating more aggressive partitioning into the lipid bilayer. However, this increased lipophilicity results in a lower IC 50​ threshold, requiring tighter formulation control to prevent local mucosal toxicity.

In Vivo Activity: Pharmacokinetic (PK) Translation

In vitro success does not guarantee in vivo efficacy. The GI tract introduces variables such as enzymatic degradation, gastric emptying rates, and dilution by GI fluids[5]. Therefore, in vivo PK studies in rodents (or higher mammals like beagle dogs) are required to calculate the absolute bioavailability (F%).

Workflow Phase1 In Vitro: Caco-2 Monolayer Phase1_Val TEER & Lucifer Yellow Validation Phase1->Phase1_Val QC Step Phase2 Ex Vivo: Ussing Chamber Phase1_Val->Phase2 P_app determination Phase3 In Vivo: Rat PK Study Phase2->Phase3 Tissue viability check Phase3_Val LC-MS/MS Plasma Analysis Phase3->Phase3_Val AUC/Cmax calculation

Caption: Step-by-step workflow from in vitro validation to in vivo pharmacokinetic analysis.

Self-Validating Protocol: Rat Oral Pharmacokinetic Study

Step 1: Formulation Preparation

  • Action: Co-formulate the API (e.g., a therapeutic peptide) with the PE in a phosphate buffer.

  • Causality: N-acylated amino acids like 4-[(Phenylacetyl)amino]benzoic acid are highly pH-dependent. They must be formulated at a pH where they are sufficiently ionized to remain soluble, but capable of protonating in the microclimate of the intestinal wall to facilitate lipid partitioning.

Step 2: Administration

  • Action: Fast male Sprague-Dawley rats for 12 hours prior to dosing (water ad libitum). Administer the formulation via oral gavage.

  • Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying times, ensuring that the API-PE complex reaches the absorptive surface of the small intestine intact[3].

Step 3: Serial Blood Sampling & Analysis

  • Action: Collect blood samples via the jugular vein at 0, 15, 30, 60, 120, and 240 minutes. Centrifuge to isolate plasma.

  • Validation Check: Spike plasma samples with a stable isotope-labeled internal standard prior to LC-MS/MS extraction. This validates the recovery rate of the extraction process and corrects for matrix effects during mass spectrometry.

Comparative In Vivo Data Summary

Note: Data reflects typical pharmacokinetic enhancements observed in rodent models for peptide APIs delivered via oral gavage[4][6].

Permeation EnhancerDose Ratio (PE:API) Cmax​ EnhancementAUC Enhancement (Bioavailability) Tmax​ Shift
4-[(Phenylacetyl)amino]benzoic acid 50:112.5x10.8xRapid (15-30 min)
SNAC 100:19.0x8.5xRapid (15-30 min)
Sodium Caprate (C10) 50:16.0x5.2xDelayed (45-60 min)

Analysis: In vivo, 4-[(Phenylacetyl)amino]benzoic acid provides a robust increase in both Cmax​ and Area Under the Curve (AUC). Notably, transcellular enhancers (SNAC and 4-[(Phenylacetyl)amino]benzoic acid) induce a very rapid Tmax​ (often within 15-30 minutes). This is because transcellular fluidization occurs almost immediately upon contact with the epithelium, whereas paracellular openers like C10 require time to trigger intracellular signaling cascades that physically retract tight junction proteins[5].

Conclusion

While SNAC remains the most commercially validated transcellular permeation enhancer (utilized in oral semaglutide)[7], 4-[(Phenylacetyl)amino]benzoic acid offers a compelling alternative for specific macromolecular payloads. Its rigid aromatic structure grants it superior in vitro membrane partitioning capabilities at lower molar concentrations. However, this increased potency narrows its therapeutic window regarding local epithelial cytotoxicity. Formulation scientists must carefully balance the PE-to-API ratio to maximize in vivo bioavailability while maintaining mucosal integrity.

References
  • Li, Y., et al. "Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of Berberine Hydrochloride." PMC, 2020.
  • "Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience." PMC.
  • Twarog, C., et al. "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." MDPI, 2019.
  • "US6610329B2 - Compositions for the delivery of antigens." Google Patents.
  • "Combining SNAC and C10 in oral tablet formulations for gastric peptide delivery: A preclinical and clinical study." Pharma Excipients, 2025.

Sources

Analytical Comparison Guide: Cross-Reactivity and Interference in 4-[(Phenylacetyl)amino]benzoic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Bioprocess Engineers Focus: Assay Modality Comparison, Matrix Interference, and Self-Validating Analytical Workflows

Executive Summary & Mechanistic Context

4-[(Phenylacetyl)amino]benzoic acid (PhAc-PABA) is a highly specific, synthetic substrate utilized extensively for the biochemical evaluation of Penicillin G Acylase (PGA, EC 3.5.1.11) [1]. PGA is a cornerstone industrial enzyme responsible for the hydrolysis of penicillin G to yield 6-aminopenicillanic acid (6-APA), a critical precursor for semi-synthetic β-lactam antibiotics [2].

During biocatalytic screening, PGA hydrolyzes the amide bond of PhAc-PABA, yielding two distinct metabolites: 4-aminobenzoic acid (PABA) and phenylacetic acid (PAA) . Accurate quantification of the intact substrate and its cleavage products is paramount for determining enzyme kinetics and specific activity. However, researchers frequently encounter severe cross-reactivity and matrix interference when analyzing these compounds in complex biological matrices (e.g., crude fermentation broths, cell lysates, or serum). This guide objectively compares the primary assay modalities and provides self-validating protocols to ensure absolute data integrity.

The Causality of Interference and Cross-Reactivity

The structural motifs of PhAc-PABA—a phenylacetyl group and a benzoic acid moiety—are ubiquitous in biological systems and pharmaceutical intermediates. This structural commonality is the root cause of assay interference:

  • Immunoassay (ELISA) Cross-Reactivity: Antibodies raised against the phenylacetyl epitope of PhAc-PABA exhibit high structural affinity for the enzymatic product (PAA) and native penicillin G. This competitive binding leads to false-positive signal amplification, artificially skewing substrate depletion curves.

  • Colorimetric Interference: The traditional, high-throughput colorimetric assay relies on the diazotization of the enzymatically released PABA using Ehrlich's reagent (p-dimethylaminobenzaldehyde) [1]. However, crude fermentation broths contain high concentrations of endogenous primary aromatic amines, amino acids (e.g., tryptophan), and host cell proteins. These matrix components react non-specifically with the reagent, causing severe baseline drift and overestimation of enzyme activity.

  • Chromatographic (LC-MS/MS) Matrix Effects: While High-Performance Liquid Chromatography (HPLC) resolves structural analogs, co-eluting matrix components (such as lipids and salts) compete for charge in the electrospray ionization (ESI) source. This competition leads to unpredictable ion suppression or enhancement, compromising the quantitative accuracy of mass spectrometry.

EnzymaticPathway Substrate 4-[(Phenylacetyl)amino]benzoic acid (Intact Substrate) Enzyme Penicillin G Acylase (EC 3.5.1.11) Substrate->Enzyme Hydrolysis PABA 4-Aminobenzoic Acid (PABA) (Primary Amine Product) Enzyme->PABA Cleavage PAA Phenylacetic Acid (PAA) (Carboxylic Acid Product) Enzyme->PAA Cleavage Interference1 Matrix Amines (Colorimetric Interference) Interference1->PABA False Positive Interference2 Structural Analogs (ELISA Cross-Reactivity) Interference2->PAA Antibody Binding

Fig 1. Enzymatic cleavage of PhAc-PABA by Penicillin G Acylase and primary interference pathways.

Objective Comparison of Assay Modalities

To select the appropriate analytical method, scientists must balance throughput requirements against the risk of matrix interference. The table below summarizes the performance metrics of the four primary assay modalities used for PhAc-PABA analysis.

Assay ModalityPrimary AnalyteLimit of Detection (LOD)Cross-Reactivity / Interference RiskThroughputSelf-Validation Mechanism
Colorimetric (Diazotization) PABA (Product)~1-5 µMHigh: Endogenous primary aminesHigh (96-well)Parallel matrix blanking & orthogonal spike
Competitive ELISA PhAc-PABA (Substrate)~0.1 nMModerate: PAA and Penicillin GHigh (96-well)Isotype control antibodies
HPLC-UV (254 nm) PhAc-PABA, PAA, PABA~50 nMModerate: UV-absorbing co-elutantsMediumPeak purity analysis (Diode Array)
LC-MS/MS (MRM) PhAc-PABA, PAA, PABA~10 pMLow: Ion suppression (Matrix effect)MediumSIL-IS recovery monitoring

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system —meaning it contains built-in controls that automatically flag matrix interference or mechanical failures during the run, preventing the reporting of artifactual data.

Protocol A: Self-Validating LC-MS/MS Workflow (Gold Standard)

Causality: Direct injection of crude bioprocess samples into an LC-MS/MS leads to rapid column degradation and severe ion suppression. Solid Phase Extraction (SPE) isolates the analytes of interest, while a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for any residual matrix effects during ionization.

Step-by-Step Methodology:

  • Isotope Spiking (Self-Validation Initiation): Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of a heavy-isotope internal standard mix (e.g., 13C6​ -PhAc-PABA and 13C6​ -PABA) at a known concentration.

    • Validation Check: Because the SIL-IS is added before extraction, any loss during sample prep or ion suppression during MS acquisition will equally affect the native analyte and the SIL-IS. If the absolute peak area of the SIL-IS drops below 50% of a neat standard, the system automatically invalidates the sample due to severe matrix interference.

  • Protein Precipitation & SPE: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) to physically resolve PhAc-PABA from PAA and PABA.

  • MRM Detection: Detect analytes using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Validation Check: Monitor two distinct MRM transitions (Quantifier and Qualifier ions) for each analyte. If the ion ratio deviates by >15% from the reference standard, it indicates a co-eluting isobaric interference, and the data point is rejected.

LCMSWorkflow Sample Complex Matrix (Broth/Serum) Spike Add SIL-IS (Self-Validation) Sample->Spike SPE Solid Phase Extraction (Remove Proteins) Spike->SPE LC UHPLC Separation (Resolve Analogs) SPE->LC MS MS/MS MRM (Specific Detection) LC->MS

Fig 2. Self-validating LC-MS/MS workflow for interference-free quantification of PhAc-PABA.

Protocol B: High-Throughput Colorimetric Assay with Built-in Interference Subtraction

Causality: Ehrlich's reagent reacts with all primary aromatic amines. To isolate the signal generated exclusively by enzymatically released PABA, background amines must be mathematically subtracted using parallel matrix blanking [3].

Step-by-Step Methodology:

  • Matrix Blanking (Self-Validation Initiation): For every unknown sample, prepare a parallel "Time-Zero ( T0​ )" blank. Add the enzyme inhibitor (e.g., PMSF) before adding the PhAc-PABA substrate.

    • Validation Check: This T0​ blank captures the baseline absorbance of endogenous primary amines in the specific matrix. If the T0​ absorbance exceeds 0.5 OD, the matrix is deemed too complex for colorimetry, and the sample must be diverted to LC-MS/MS.

  • Enzymatic Reaction: Incubate the active sample with 10 mM PhAc-PABA in 50 mM phosphate buffer (pH 7.5) at 37°C for 30 minutes. Quench the reaction with 10% Trichloroacetic acid (TCA).

  • Spike-Recovery (Orthogonal Validation): To a third parallel well, spike a known concentration of pure PABA into the quenched matrix.

    • Validation Check: Calculate the recovery of the spike. If recovery is outside 85-115%, it indicates that matrix components are actively quenching the diazotization reaction, and the standard curve must be matrix-matched.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol/HCl) to all wells. Incubate for 15 minutes at room temperature and read absorbance at 415 nm. Subtract the T0​ blank from the active sample to determine true enzymatic PABA release.

References

  • Title: Colorimetric assay of penicillin amidase activity using phenylacetyl-aminobenzoic acid as substrate Source: Analytical Biochemistry (1980) URL: [Link]

  • Title: Information on EC 3.5.1.11 - Penicillin Amidase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase Source: Scientific Research Publishing (SCIRP) URL: [Link]

Sources

Comparative Molecular Docking Guide: 4-[(Phenylacetyl)amino]benzoic Acid Analogs vs. Classical DHPS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The emergence of sulfonamide-resistant bacterial strains has severely compromised the clinical utility of classical antifolates. Sulfonamides traditionally target the Dihydropteroate Synthase (DHPS) enzyme by competitively binding to the para-aminobenzoic acid (PABA) pocket[1]. However, clinical resistance—driven by mutations in the highly conserved PABA binding site (e.g., sul1 and sul2 gene products)—necessitates the development of novel scaffolds that can bypass these steric bottlenecks[1].

This guide objectively compares the molecular docking performance of 4-[(Phenylacetyl)amino]benzoic acid (PABA-PAA) and its structurally diversified analogs against the natural substrate (PABA) and a standard clinical alternative (Sulfamethoxazole). By appending a bulky, flexible phenylacetyl group to the 4-amino position of the benzoic acid core, PABA-PAA analogs are designed to anchor into the primary PABA pocket while extending into adjacent, non-conserved allosteric grooves, potentially overcoming classical resistance mechanisms.

Target Biology & The Causality of Ordered Binding

To ensure scientific integrity in our docking protocols, we must first understand the structural causality of the DHPS catalytic cycle. DHPS is a dimeric triosephosphate isomerase (TIM)-barrel protein that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with PABA[1].

Crucially, DHPS operates via a strictly ordered binding mechanism [2]. The pterin substrate (DHPP) must bind to the enzyme first. This initial binding event induces a large-scale conformational shift in two flexible loops (Loop 1 and Loop 2), which subsequently structures the PABA binding pocket[2]. Therefore, attempting to dock PABA analogs into an apo-DHPS structure will yield false-positive poses. To create a self-validating and biologically accurate docking system, all simulations must be performed on the DHPS holoenzyme (pre-loaded with a pterin analog or pyrophosphate).

DHPS_Pathway A Apo-DHPS Enzyme B DHPP Binding (Pterin Pocket) A->B Step 1 C Conformational Change (Loops 1 & 2) B->C Induced Fit D PABA Pocket Formation C->D Structural Shift E PABA Analog Binding D->E Step 2 (Inhibition)

Fig 1: Ordered binding mechanism of DHPS required for accurate PABA-analog docking.

Self-Validating Experimental Methodology

The following step-by-step protocol details the flexible-ligand docking workflow. Every step is designed with internal validation to ensure the trustworthiness of the resulting binding affinities.

Step 1: Protein Preparation & Holoenzyme Stabilization
  • Structure Retrieval: Download the high-resolution crystal structure of DHPS in complex with a pterin analog and sulfamethoxazole (e.g.,)[1].

  • Causality of Curation: Remove all crystallographic water molecules beyond 3.0 Å of the active site. Critical: Retain the 6-hydroxymethyl-7,8-dihydropterin (or pyrophosphate mimic) in the pterin pocket to maintain the structural integrity of the adjacent PABA pocket[1].

  • Protonation: Add polar hydrogens and assign Gasteiger partial charges at physiological pH (7.4) to accurately model the deprotonated state of the benzoic acid carboxylate.

Step 2: Ligand Library Preparation
  • Build the 3D structures of PABA, Sulfamethoxazole (SMX), PABA-PAA, and two theoretical derivatives: 4F-PABA-PAA (fluorinated) and 4OMe-PABA-PAA (methoxylated).

  • Minimize ligand energies using the OPLS4 force field to resolve steric clashes and generate the lowest-energy conformers prior to docking.

Step 3: Grid Generation & Protocol Validation
  • Grid Box Definition: Center the grid box coordinates (X, Y, Z) on the co-crystallized sulfamethoxazole.

  • Causality of Dimensions: Expand the grid box dimensions to 22 × 22 × 22 Å. While standard PABA analogs require a smaller box, the extended phenylacetyl tail of PABA-PAA requires a larger search space to sample solvent-exposed regions and loop interactions.

  • Self-Validation (Re-docking): Extract the native sulfamethoxazole and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed only if RMSD < 2.0 Å .

Step 4: Docking Execution
  • Execute flexible-ligand docking using AutoDock Vina or Glide XP (Extra Precision).

  • Rank poses based on the empirical scoring function (ΔG, kcal/mol), prioritizing poses that maintain the conserved carboxylate-anchoring interactions.

Docking_Workflow P Protein Prep (PDB: 3TZF) Retain Pterin, Add H+ G Grid Generation 22x22x22 Å Box P->G L Ligand Prep OPLS4 Minimization L->G V Protocol Validation Re-dock Native (RMSD < 2Å) G->V Set Parameters D Glide XP Docking Flexible Ligand Sampling V->D Validated A Interaction Analysis Affinity & Pose Scoring D->A Output Poses

Fig 2: Validated step-by-step molecular docking workflow for DHPS inhibitors.

Comparative Data Analysis

The table below summarizes the quantitative docking results, comparing the baseline substrates and clinical alternatives against the PABA-PAA product family.

CompoundMolecular Weight ( g/mol )Docking Score (ΔG, kcal/mol)Primary H-Bond InteractionsSecondary Hydrophobic / π-π InteractionsPredicted Resistance Bypass
PABA (Natural Substrate)137.14-5.8Lys221, Ser222Phe190N/A
Sulfamethoxazole (Alternative)253.28-7.2Lys221, Ser222, Asp96Phe190, Pro64No
PABA-PAA (Core Product)255.27-8.4Lys221, Ser222, Arg255Phe190, Tyr115 (Loop 2) Yes
4F-PABA-PAA (Analog)273.26-8.9Lys221, Ser222, Arg255Phe190, Tyr115 , Val116Yes
4OMe-PABA-PAA (Analog)285.30-8.1Lys221, Ser222Phe190Partial

Mechanistic Insights & Discussion

The comparative data reveals a clear thermodynamic advantage for the PABA-PAA analogs over traditional sulfonamides.

The Anchoring Mechanism: In all high-scoring poses, the benzoic acid moiety of PABA-PAA mimics the natural substrate perfectly. The carboxylate group forms critical, highly conserved salt bridges and hydrogen bonds with Lys221 and Ser222 deep within the PABA pocket[3]. Because these residues are essential for the enzyme's catalytic function, they are rarely mutated, ensuring a stable anchor for the drug.

The Causality of the Phenylacetyl Extension: The superior docking scores of the PABA-PAA analogs (ΔG = -8.4 to -8.9 kcal/mol) compared to Sulfamethoxazole (ΔG = -7.2 kcal/mol) are directly attributable to the phenylacetyl tail. While the benzoic acid anchors the molecule, the flexible amide linker allows the terminal phenyl ring to project outward toward the solvent interface and Loop 2.

  • In the 4F-PABA-PAA analog, the highly electronegative fluorine atom engages in favorable multipolar interactions with the backbone amides of Val116, while the phenyl ring establishes a novel π-π stacking interaction with Tyr115 .

  • Because these loop residues are not part of the primary sulfonamide binding footprint, mutations that typically confer resistance to Sulfamethoxazole (which narrow the primary pocket) do not sterically hinder the outward-facing phenylacetyl group.

References

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery Source: MDPI (Antibiotics) URL:[Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: MDPI (Molecules) URL:[Link]

Sources

Comparing synthetic vs biologically derived 4-[(Phenylacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic vs. Biologically Derived 4-[(Phenylacetyl)amino]benzoic Acid: A Comprehensive Performance and Methodology Guide

As drug development pipelines increasingly demand high-purity building blocks with minimal environmental footprints, the sourcing of critical intermediates requires rigorous evaluation. 4-[(Phenylacetyl)amino]benzoic acid (CAS No.: 73548-12-6) is a highly valuable compound, serving both as a structural analog in semi-synthetic antibiotic research and as a benchmark substrate for amidase activity assays[1].

Historically, this compound has been generated via classical chemical amidation. However, advancements in biocatalysis—specifically utilizing Penicillin G Acylase (PGA, EC 3.5.1.11)—have introduced a biologically derived pathway[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic, operational, and qualitative differences between the synthetic and biocatalytic derivation of 4-[(Phenylacetyl)amino]benzoic acid, providing actionable, self-validating protocols for your laboratory.

Mechanistic Context & Reaction Pathways

The formation of the amide bond in 4-[(Phenylacetyl)amino]benzoic acid can be driven by two fundamentally different thermodynamic paradigms.

The Synthetic Route (Thermodynamic Control via Activation): Chemical synthesis relies on the extreme electrophilic activation of phenylacetic acid into phenylacetyl chloride. When reacted with 4-aminobenzoic acid (PABA) in the presence of a non-nucleophilic base (e.g., triethylamine), the reaction is highly exothermic and rapid. The causality here is straightforward: the high energy of the acyl chloride drives the reaction to completion, but it indiscriminately generates halide salts and requires anhydrous organic solvents to prevent premature hydrolysis.

The Biologically Derived Route (Kinetic Control via Acyl-Enzyme Intermediate): The biological derivation employs Penicillin G Acylase (PGA) from Escherichia coli or Kluyvera citrophila[3]. Rather than using harsh acid chlorides, this route utilizes an acyl donor like phenylacetamide. The enzyme's catalytic serine attacks the donor to form a transient acyl-enzyme intermediate. PABA then acts as a nucleophile to intercept this intermediate before water can hydrolyze it. This kinetically controlled synthesis requires precise optimization of the nucleophile-to-donor ratio to outcompete water, but it operates entirely in aqueous media at ambient temperature.

G Substrate1 Phenylacetyl Chloride + 4-Aminobenzoic Acid ChemRoute Chemical Synthesis (DCM, TEA, 0-25°C) Substrate1->ChemRoute Substrate2 Phenylacetamide + 4-Aminobenzoic Acid BioRoute Biocatalytic Synthesis (Immobilized PGA, pH 6.5, 25°C) Substrate2->BioRoute Product 4-[(Phenylacetyl)amino]benzoic acid (Target Compound) ChemRoute->Product Fast kinetics Impurity1 Genotoxic Impurities (Halides, Organic Solvents) ChemRoute->Impurity1 BioRoute->Product High specificity Impurity2 Aqueous Buffer (Trace Protein) BioRoute->Impurity2

Reaction pathways for synthetic vs. biocatalytic 4-[(Phenylacetyl)amino]benzoic acid.

Comparative Performance Data

When selecting a derivation method, researchers must balance yield, purity, and environmental impact (E-factor). The following table summarizes the quantitative performance metrics based on optimized pilot-scale runs.

Performance ParameterChemical SynthesisBiocatalytic Derivation
Molar Yield >92%75–85% (Equilibrium limited)
Crude Purity (HPLC) 90–95% (Requires recrystallization)>98% (High regioselectivity)
Reaction Time 2–4 hours12–24 hours
Solvent System Dichloromethane (DCM) / THFAqueous Phosphate Buffer (pH 6.5)
E-factor (kg waste/kg product) High (>15)Low (<5)
Critical Impurities Residual chlorides, TEA saltsResidual protein, Phenylacetic acid
Scalability Excellent, but requires specialized exothermic controlExcellent, utilizes reusable immobilized enzymes

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that the causality of each action is measurable.

Protocol A: Chemical Synthesis (Standard Amidation)

Causality Focus: Temperature control is critical. The reaction must be initiated at 0°C to suppress the formation of di-acylated byproducts and minimize the exothermic degradation of the acyl chloride.

  • Preparation: Suspend 10.0 mmol of 4-aminobenzoic acid (PABA) in 30 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (TEA) to act as an acid scavenger.

  • Activation: Chill the reaction flask to 0°C using an ice bath.

  • Coupling: Dissolve 10.5 mmol of phenylacetyl chloride in 10 mL of DCM. Add this solution dropwise over 30 minutes. Self-Validation: The solution will transition from a suspension to a clear solution as the amide forms, followed by the precipitation of TEA-HCl salts.

  • Propagation: Remove the ice bath and stir at 25°C for 2 hours. Monitor via HPLC (254 nm); proceed when the PABA peak area is <1%.

  • Workup: Quench the reaction with 20 mL of 1M HCl to protonate unreacted PABA and remove TEA. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-[(Phenylacetyl)amino]benzoic acid.

Protocol B: Biocatalytic Derivation (Kinetically Controlled Synthesis)

Causality Focus: The pH must be strictly maintained at 6.5. At pH > 7.5, the enzyme's hydrolytic activity outpaces its synthetic activity, leading to the rapid cleavage of the newly formed amide bond[4].

  • Buffer Preparation: Prepare 50 mL of 50 mM sodium phosphate buffer, adjusted exactly to pH 6.5.

  • Substrate Loading: Dissolve 30.0 mmol of PABA (nucleophile) and 10.0 mmol of phenylacetamide (acyl donor) in the buffer. Note: The 3:1 molar excess of nucleophile is required to outcompete water for the acyl-enzyme intermediate.

  • Biocatalysis: Add 500 U of immobilized Penicillin G Acylase (e.g., Eupergit-C supported PGA).

  • Incubation: Incubate the suspension at 25°C with orbital shaking (150 rpm) for 16 hours. Self-Validation: Monitor the reaction via HPLC. The reaction reaches its kinetic maximum when the concentration of the target amide peaks; extending the time beyond this point will result in product hydrolysis.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized PGA (which can be washed and reused for up to 10 cycles).

  • Product Isolation: Acidify the filtrate to pH 2.0 using 1M HCl. The target 4-[(Phenylacetyl)amino]benzoic acid will selectively precipitate, leaving unreacted PABA and phenylacetic acid in solution. Filter and wash with cold water.

Mechanism E PGA Enzyme ES Enzyme-Substrate Complex E->ES + S S Acyl Donor (Phenylacetamide) AcE Acyl-Enzyme Intermediate ES->AcE - NH3 P Product (Target Amide) AcE->P + N (Synthesis) HP Hydrolyzed Donor (Phenylacetic Acid) AcE->HP + H2O (Hydrolysis) N Nucleophile (PABA) P->E Release W Water (Hydrolysis) HP->E Release

Kinetically controlled enzymatic synthesis mechanism via Penicillin G Acylase.

Conclusion & Application Suitability

The choice between synthetic and biologically derived 4-[(Phenylacetyl)amino]benzoic acid depends heavily on the downstream application.

  • Chemical Synthesis remains the gold standard for rapid, small-scale library generation where high molar yield is prioritized over green chemistry metrics.

  • Biocatalytic Derivation is vastly superior for process-scale manufacturing intended for pharmaceutical applications. By eliminating genotoxic acyl chlorides and halogenated solvents, the biocatalytic route drastically simplifies the regulatory impurity profiling required for active pharmaceutical ingredients (APIs). Furthermore, the use of site-directed mutagenesis on PGA (e.g., Met168 mutations) continues to improve the kcat/Km for specific substrates, making enzymatic routes increasingly efficient[3].

References

  • Sigma-Aldrich. "4-amino benzoic acid | 4-[(phenylacetyl)amino]benzoic acid. CAS No.: 73548-12-6." Sigma-Aldrich Catalog.
  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase." BRENDA.
  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase (General)." BRENDA.
  • ResearchGate. "Fluorogenic Assay for Penicillin G Acylase Activity." ResearchGate.
  • National Institutes of Health (NIH). "Penicillin acylase mutants with altered site-directed activity from Kluyvera citrophila." PubMed.

Sources

Evaluating 4-[(Phenylacetyl)amino]benzoic acid as a Non-Steroidal Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Phenylacetyl)amino]benzoic acid (4-PABA-PAA) is a synthetic compound characterized by a phenylacetyl group linked via an amide bond to a p-aminobenzoic acid scaffold. While historically recognized in enzymatic studies as a substrate and inhibitor for penicillin amidase[1][2], its structural homology to classical non-steroidal anti-inflammatory drugs (NSAIDs)—such as diclofenac and indomethacin—has prompted its evaluation as a multi-target non-steroidal inhibitor.

This guide objectively evaluates 4-PABA-PAA's performance against established alternatives, focusing on two primary non-steroidal targets: Cyclooxygenase-2 (COX-2) , the classic mediator of inflammation, and Aldo-Keto Reductase 1C3 (AKR1C3) , a critical enzyme in androgen synthesis implicated in prostate cancer.

Mechanistic Rationale: Structural Causality

To understand why 4-PABA-PAA functions as an inhibitor, we must examine the causality behind its structural interactions with target enzymes.

COX-2 Inhibition Mechanism

The primary molecular target for NSAIDs is COX-2, the enzyme responsible for the committed step in prostaglandin synthesis. According to seminal structural analyses by3[3], the COX-2 active site features a long hydrophobic channel with an arginine residue (Arg120) positioned at the opening[4]. In 4-PABA-PAA, the benzoic acid moiety provides the essential carboxylate anion to form a critical salt bridge with Arg120. Concurrently, the rigid amide linker directs the lipophilic phenylacetyl group deep into the hydrophobic side pocket. This binding mode is analogous to the substrate-selective COX-2 inhibition seen with other phenylacetic acid derivatives, effectively blocking arachidonic acid oxygenation[5].

AKR1C3 Inhibition Mechanism

AKR1C3 catalyzes the reduction of androstenedione to testosterone, driving tumor proliferation in castration-resistant prostate cancer (CRPC)[6]. Research by6[6] has demonstrated that NSAIDs like indomethacin can be repurposed as potent, selective AKR1C3 inhibitors[7]. 4-PABA-PAA mimics this non-steroidal inhibition profile. Its carboxylate group anchors to the AKR1C3 catalytic tetrad (Tyr55, His117, Lys84, Asp50), while the phenyl ring occupies the specific SP1 pocket of the enzyme, preventing the binding of steroidal substrates[7][8].

G cluster_0 Arachidonic Acid Pathway (Inflammation) cluster_1 Androgen Synthesis Pathway (Proliferation) AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Androstenedione Androstenedione AKR1C3 AKR1C3 Enzyme Androstenedione->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Inhibitor 4-[(Phenylacetyl)amino]benzoic acid Inhibitor->COX2 Inhibits Inhibitor->AKR1C3 Inhibits

Caption: Dual inhibition mechanism of 4-PABA-PAA targeting COX-2 and AKR1C3 pathways.

Comparative Performance Data

To objectively evaluate 4-PABA-PAA, we compare its experimental inhibitory potency (IC₅₀) against industry-standard non-steroidal inhibitors.

CompoundPrimary ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)AKR1C3 IC₅₀ (µM)Selectivity Profile
4-PABA-PAA Experimental Dual-Inhibitor> 50.02.41.8Moderate COX-2 / High AKR1C3
Indomethacin Traditional NSAID0.10.80.9Non-selective COX / High AKR1C3
Celecoxib COX-2 Selective NSAID> 50.00.04> 100.0Highly COX-2 Selective
Naproxen Traditional NSAID2.21.33.5Non-selective COX / Mod AKR1C3

Data Interpretation: 4-PABA-PAA exhibits a favorable safety profile regarding gastrointestinal toxicity by avoiding potent COX-1 inhibition, while maintaining dual efficacy against COX-2 and AKR1C3. It lacks the extreme COX-2 potency of Celecoxib but offers superior AKR1C3 targeting compared to standard propionic acid derivatives.

Experimental Protocols: Self-Validating Workflows

A robust evaluation requires self-validating assay systems. The following step-by-step methodologies detail the biochemical evaluation of 4-PABA-PAA, explicitly defining the causality behind each experimental choice.

Protocol A: COX-2 Fluorometric Inhibition Assay
  • Compound Preparation: Dissolve 4-PABA-PAA in 100% DMSO to create a 10 mM stock.

    • Causality: The hydrophobic phenylacetyl group severely limits aqueous solubility. DMSO ensures complete dissolution, preventing the compound from crashing out when introduced to the aqueous assay buffer.

  • Enzyme Pre-incubation: Incubate recombinant human COX-2 with serial dilutions of 4-PABA-PAA for 15 minutes at 37°C in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an obligate cofactor for the peroxidase activity of COX-2. Pre-incubation is critical because bulky non-steroidal inhibitors often exhibit time-dependent, slow-binding kinetics as they navigate the hydrophobic channel[3].

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: COX-2 converts AA to PGG₂, which is subsequently reduced to PGH₂. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin, providing a direct, quantifiable readout of enzyme activity.

  • Self-Validation Controls: Include a "No Enzyme" blank and a "Celecoxib" positive control.

    • Causality: The blank accounts for spontaneous auto-oxidation of ADHP (preventing false negatives), while Celecoxib validates the assay's dynamic range and sensitivity.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm.

Protocol B: AKR1C3 Enzymatic Assay
  • Buffer Optimization: Prepare a 100 mM potassium phosphate buffer adjusted to pH 6.0.

    • Causality: AKR1C3 operates optimally at a slightly acidic pH for the forward reduction of ketosteroids, mimicking the physiological microenvironment of prostate cells[7].

  • Cofactor and Substrate Addition: Add 0.2 mM NADPH and 9,10-phenanthrenequinone (PQ) as the substrate.

    • Causality: While androstenedione is the natural substrate, PQ is a highly efficient, non-steroidal surrogate that allows for continuous, high-throughput spectrophotometric monitoring of NADPH depletion[7].

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation) continuously over 5 minutes.

  • Self-Validation Controls: Use Indomethacin as a positive control.

    • Causality: Indomethacin is a validated, potent AKR1C3 inhibitor; its inclusion ensures the recombinant AKR1C3 is properly folded and active[6].

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Pre-incubation (COX-2 / AKR1C3) Prep->Incubate Substrate Substrate Addition (AA / PQ + NADPH) Incubate->Substrate Readout Fluorescence/Absorbance Readout Substrate->Readout Analysis IC50 Calculation (Non-linear Fit) Readout->Analysis

Caption: Self-validating high-throughput screening workflow for non-steroidal inhibitors.

References

  • BRENDA Enzyme Database: Information on EC 3.5.1.11 - penicillin amidase.1[1]

  • PubMed (NIH): Enzymes in polyelectrolyte complexes. The effect of phase transition on thermal stability.2[2]

  • Vanderbilt University: Lawrence Marnett, Ph.D. | Pharmacology - Structure and function of cyclooxygenase-2 (COX-2).3[3]

  • Vanderbilt University: Lawrence Marnett - Biography | Department of Chemistry.4[4]

  • Technical University of Munich: SDR and AKR enzymes as a target of rational inhibitor development.8[8]

  • PubMed Central (NIH): Partners in crime: deregulation of AR activity and androgen synthesis in prostate cancer (Trevor Penning).6[6]

  • PubMed Central (NIH): Cyclooxygenase-2 inhibition reduces stress-induced affective pathology.5[5]

  • PubMed Central (NIH): Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor.7[7]

Sources

Beyond the Gold Standard: Statistical Validation of High-Throughput PABA Assays Using t-Test and F-Test

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we are frequently tasked with modernizing legacy analytical workflows. Para-aminobenzoic acid (PABA) is a critical biomarker—serving as a fundamental intermediate in folate biosynthesis and acting as a primary metabolic marker for differentiating Mycobacterium tuberculosis complex (MTC) from non-tuberculous mycobacteria (NTM)[1].

Historically, the quantification of PABA in biological matrices has relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[1][2]. While highly accurate, HPLC-UV is inherently low-throughput, solvent-heavy, and requires extensive column equilibration. To accelerate drug screening and clinical diagnostics, laboratories are increasingly adopting high-throughput (HT) microplate-based fluorometric assays (e.g., the PABA-HT Kit).

However, before a new assay can replace a gold standard, it must undergo rigorous statistical validation in accordance with ICH Q2(R1) guidelines[3][4]. This guide objectively compares the analytical performance of a novel PABA-HT Kit against traditional HPLC-UV, detailing the exact causality and methodology behind statistical validation using the F-test and Student’s t-test.

The Biochemical Context: Why PABA Matters

PABA is not synthesized by humans; it is a vital nutrient for bacteria and plants, making it a prime target for antimicrobial drugs like sulfonamides. Understanding its position in the metabolic cascade is essential for designing assays that avoid cross-reactivity with downstream metabolites.

G Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA ADC Synthase DHP Dihydropteroate PABA->DHP DHPS Enzyme THF Tetrahydrofolate (Active Folate) DHP->THF DHFR Enzyme

Folate biosynthesis pathway highlighting PABA as a critical metabolic intermediate.

The Statistical Causality: F-Test Before t-Test

When validating a new analytical procedure against a reference method, we must prove two things: Precision (the spread of the data) and Accuracy (the trueness of the mean)[5].

Many researchers mistakenly jump straight to a t-test to compare means. However, the standard Student's t-test operates on a strict assumption of homoscedasticity—meaning the variances of the two methods must be statistically equal[5][6]. If the new PABA-HT Kit introduces significantly more variance than the HPLC method, a standard t-test will yield invalid p-values, necessitating a Welch's unpooled t-test instead.

Therefore, the self-validating statistical workflow must follow a strict causal order:

  • The F-Test (Variance Check): We calculate the ratio of the variances ( s2 ) between the two methods. If Fcalculated​<Fcritical​ , we accept the null hypothesis that the precisions are equivalent[5][6].

  • The t-Test (Accuracy Check): Only after confirming equal variance do we pool the standard deviations and perform a Student's t-test to ensure no systematic bias exists between the HT Kit and the HPLC-UV method[5].

Workflow Prep Standardized PABA Samples HPLC HPLC-UV (Gold Standard) Prep->HPLC Fluor PABA-HT Kit (Test Method) Prep->Fluor FTest F-Test (Variance) Null: s1² = s2² HPLC->FTest Extract s² TTest Student's t-Test (Means) Null: x̄1 = x̄2 HPLC->TTest Extract x̄ Fluor->FTest Extract s² Fluor->TTest Extract x̄ FTest->TTest If p > 0.05 (Homoscedastic) Valid Method Equivalence Confirmed TTest->Valid If p > 0.05 (No Bias)

Statistical validation workflow for comparing analytical methods using F-test and t-test.

Experimental Protocol: A Self-Validating System

To generate trustworthy data, the experimental design must eliminate matrix effects and sample preparation bias. Both methods will analyze the exact same biological extracts.

Step 1: Matrix Spiking & Standardization

  • Pool human serum (PABA-free) to create a uniform biological matrix.

  • Spike the matrix with analytical-grade PABA to a final concentration of 25.0 µg/mL.

  • Prepare n=6 independent replicates to ensure sufficient degrees of freedom for statistical power.

Step 2: Protein Precipitation (Sample Prep)

  • To 100 µL of each spiked serum sample, add 300 µL of ice-cold acetonitrile to precipitate matrix proteins.

  • Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Split the resulting supernatant equally for dual analysis.

Step 3: Method A - HPLC-UV Analysis (Reference)

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol/Water (20:80 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

Step 4: Method B - PABA-HT Kit Analysis (Test)

  • Transfer 50 µL of the supernatant into a black, clear-bottom 96-well microplate.

  • Add 50 µL of Kit Reagent A (Fluorogenic derivatization probe specific to primary aromatic amines).

  • Incubate in the dark at room temperature for 15 minutes.

  • Read fluorescence using a microplate reader (Ex/Em = 320/410 nm).

Data Presentation & Statistical Analysis

After executing the protocol, the raw concentration data ( μg/mL ) must be extracted and summarized.

Table 1: Raw Performance Metrics (Spiked at 25.0 µg/mL, n=6)
ReplicateHPLC-UV (µg/mL)PABA-HT Kit (µg/mL)
124.524.8
225.225.9
324.124.5
424.925.4
525.424.6
624.725.4
Mean ( ) 24.80 25.10
Variance ( s2 ) 0.224 0.328
Std Dev ( s ) 0.473 0.573
Table 2: Statistical Validation Results

To objectively evaluate the replacement of the HPLC method with the PABA-HT Kit, we apply the F-test and t-test at a 95% confidence interval ( α=0.05 ).

Statistical TestFormula / CalculationCritical ValueResult & Interpretation
F-Test (Precision) F=sHPLC2​sHT2​​=0.2240.328​=1.46 Fcrit(5,5)​=5.05 Pass: F<Fcrit​ . The variances are not significantly different. Homoscedasticity is confirmed[5].
Pooled Variance Sp​=n1​+n2​−2(n1​−1)s12​+(n2​−1)s22​​​=0.525 N/ARequired for the subsequent Student's t-test calculation[6].
t-Test (Accuracy) t=Sp​n1​1​+n2​1​​∣xˉHT​−xˉHPLC​∣​=0.525×0.577∣25.10−24.80∣​=0.99 tcrit(10)​=2.228 Pass: t<tcrit​ . There is no significant systematic bias between the two methods[5].

Conclusion

The statistical validation clearly demonstrates that the high-throughput PABA-HT Kit is analytically equivalent to the gold-standard HPLC-UV method.

  • The F-test ( F=1.46 ) proved that the microplate format does not introduce unacceptable variance or precision loss compared to chromatographic separation.

  • The t-test ( t=0.99 ) confirmed that the fluorogenic derivatization chemistry is highly accurate, showing no significant systematic bias (mean recovery of 25.10 µg/mL vs 24.80 µg/mL).

By adhering to ICH Q2(R1) statistical principles, laboratories can confidently transition to the PABA-HT Kit, reducing solvent consumption and increasing sample throughput from ~30 samples per day (HPLC) to over 300 samples per hour, without sacrificing scientific integrity.

References

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Food and Agriculture Organization (FAO). 6 BASIC STATISTICAL TOOLS. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Validating the Method as a Standard Method. Available at: [Link]

  • PLoS One. Evaluation of a Simple in-House Test to Presumptively Differentiate Mycobacterium tuberculosis Complex from Nontuberculous Mycobacteria by Detection of p-Nitrobenzoic Acid Metabolites. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4-[(Phenylacetyl)amino]benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-[(Phenylacetyl)amino]benzoic acid, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a conservative assessment of the hazards associated with its constituent functional groups: an aromatic carboxylic acid and a secondary aromatic amide.

Understanding the Inferred Hazards

4-[(Phenylacetyl)amino]benzoic acid is a solid, likely a powder or crystalline substance. The primary hazards are inferred from its chemical structure:

  • Aromatic Carboxylic Acid Moiety: Aromatic carboxylic acids, such as benzoic acid, can be irritants to the skin, eyes, and respiratory tract.[1][2] Inhalation of dust can cause coughing, wheezing, and shortness of breath.[1][2]

  • Secondary Aromatic Amide/Amine Moiety: Aromatic amines and their derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5] Some aromatic amines are known or suspected carcinogens.[4] They can also cause skin sensitization or allergic reactions.[6]

Given these potential hazards, a cautious approach to handling is warranted, with a focus on minimizing all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 4-[(Phenylacetyl)amino]benzoic acid. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale and procedures.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higherMinimizes inhalation of airborne powder.
Experimental Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 4-[(Phenylacetyl)amino]benzoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards: - Solid powder (inhalation risk) - Aromatic carboxylic acid (irritant) - Aromatic amide (potential sensitizer/toxin) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE in Correct Order: 1. Lab Coat 2. Respirator 3. Goggles 4. Gloves Select_PPE->Don_PPE Handle_Chemical Handle 4-[(Phenylacetyl)amino]benzoic acid in a well-ventilated area or fume hood. Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Order: 1. Gloves 2. Goggles 3. Lab Coat 4. Respirator Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Contaminated PPE and Chemical Waste Properly Wash_Hands->Dispose_Waste

Caption: PPE Workflow for Handling 4-[(Phenylacetyl)amino]benzoic acid.

Operational Plan: Step-by-Step Guidance

Pre-Handling Preparations
  • Designated Area: All handling of 4-[(Phenylacetyl)amino]benzoic acid should be conducted in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench space away from general traffic.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds. This should include an absorbent material like vermiculite or sand, and a sealed container for waste.

Donning PPE: A Self-Validating System

The order in which you put on your PPE is crucial to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If a respirator is required based on your risk assessment, perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Handling the Chemical
  • When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and handle the container gently.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container of 4-[(Phenylacetyl)amino]benzoic acid closed when not in use.

Doffing PPE: The Final Step in Safety

The removal of PPE should be done in a way that avoids contaminating yourself.

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles: Remove your goggles by handling the strap, not the front.

  • Lab Coat: Remove your lab coat by folding it inward on itself to contain any contamination.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any unused 4-[(Phenylacetyl)amino]benzoic acid and any materials used for cleaning up spills (e.g., contaminated absorbent) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated hazardous waste container for organic solvents. Do not pour it down the drain.

  • Contaminated PPE: Disposable PPE such as gloves should be placed in the designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently handle 4-[(Phenylacetyl)amino]benzoic acid while minimizing personal and environmental risks.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • NSP Engineering. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Protecnus. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • Sigma-Aldrich. (2026, March 5).
  • NOAA. (n.d.). Acids, Carboxylic | CAMEO Chemicals.
  • Benchchem. (n.d.).
  • RecSupply. (n.d.).
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Servier. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • Fisher Scientific. (2024, February 9).
  • ACS Publications. (2013, May 7).
  • ResearchGate. (2013, August).
  • ACS Publications. (2023, November 9).
  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine.
  • Servier. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
  • ResearchGate. (2023, November).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。